Irbesartan-13C,d4
Description
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Properties
Molecular Formula |
C25H28N6O |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
2-butyl-6,6,9,9-tetradeuterio-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one |
InChI |
InChI=1S/C25H28N6O/c1-2-3-10-22-26-25(15-6-7-16-25)24(32)31(22)17-18-11-13-19(14-12-18)20-8-4-5-9-21(20)23-27-29-30-28-23/h4-5,8-9,11-14H,2-3,6-7,10,15-17H2,1H3,(H,27,28,29,30)/i15D2,16D2,24+1 |
InChI Key |
YOSHYTLCDANDAN-ZWVYEKHBSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Irbesartan-13C,d4 in Modern Pharmaceutical Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of Irbesartan-13C,d4 in research, with a primary focus on its critical role in bioanalytical methodologies. Irbesartan, an angiotensin II receptor blocker (ARB), is widely prescribed for the treatment of hypertension and diabetic nephropathy.[1] The development and validation of robust analytical methods are paramount for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. In this context, isotopically labeled internal standards, such as this compound, are indispensable for ensuring the accuracy and precision of quantitative analyses.
Core Application: An Internal Standard in Bioanalytical Methods
This compound is a stable isotope-labeled version of Irbesartan. It contains four deuterium (B1214612) atoms (d4) and one carbon-13 atom (13C) incorporated into its molecular structure. This labeling results in a molecule with a higher mass than the parent drug, Irbesartan, but with nearly identical physicochemical properties. This characteristic is crucial for its primary application as an internal standard in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry. It effectively compensates for variations that can occur during sample preparation, chromatography, and ionization, leading to more reliable and reproducible results.
Mechanism of Action of Irbesartan
Irbesartan exerts its therapeutic effect by selectively blocking the angiotensin II type 1 (AT1) receptors.[1] This action prevents angiotensin II, a potent vasoconstrictor, from binding to its receptor, leading to vasodilation and a reduction in blood pressure.[1] Irbesartan's role in the renin-angiotensin-aldosterone system (RAAS) is a key area of pharmacological research.
Below is a diagram illustrating the signaling pathway of the renin-angiotensin-aldosterone system and the point of intervention by Irbesartan.
Experimental Protocols for Quantification of Irbesartan using this compound
The following sections provide detailed methodologies for the quantification of Irbesartan in human plasma using LC-MS/MS with this compound as an internal standard. These protocols are based on established and validated methods in the scientific literature.
Protocol 1: Liquid-Liquid Extraction (LLE) Method
This protocol is adapted from a validated bioanalytical method for the simultaneous estimation of Irbesartan and another compound in human plasma.
1. Materials and Reagents:
-
Analytes: Irbesartan and Irbesartan-d4 (as internal standard).
-
Solvents: Methanol (B129727) (HPLC grade), Acetonitrile (B52724) (HPLC grade), Diethyl ether, Dichloromethane.
-
Reagents: Formic acid, Human plasma (K2-EDTA).
2. Stock and Working Solutions Preparation:
-
Prepare individual stock solutions of Irbesartan and Irbesartan-d4 in methanol at a concentration of 1 mg/mL.
-
Prepare working standard solutions of Irbesartan by serial dilution of the stock solution with a 50:50 (v/v) methanol:water mixture.
-
Prepare the internal standard working solution (Irbesartan-d4) at a concentration of 100 ng/mL by diluting the stock solution in a 50:50 (v/v) methanol:water mixture.
3. Sample Preparation:
-
Pipette 100 µL of plasma sample (blank, calibration standard, quality control sample, or unknown sample) into a microcentrifuge tube.
-
Add 50 µL of the Irbesartan-d4 internal standard working solution.
-
Add 2.5 mL of the extraction solvent (diethyl ether:dichloromethane, 70:30 v/v).
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 1891 x g for 5 minutes at 10°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
4. LC-MS/MS Conditions:
-
LC System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: Ace 5 C18 (100 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Methanol:0.1% formic acid in water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions:
-
Irbesartan: m/z 427.1 → 193.0
-
Irbesartan-d4: m/z 431.1 → 193.0
-
Protocol 2: Protein Precipitation (PP) Method
This protocol is a simplified and rapid method for sample preparation.
1. Materials and Reagents:
-
Analytes: Irbesartan and this compound (as internal standard).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade).
-
Reagents: Human plasma (K2-EDTA).
2. Stock and Working Solutions Preparation:
-
As described in Protocol 1.
3. Sample Preparation:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
4. LC-MS/MS Conditions:
-
LC System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase: Acetonitrile:Methanol:10 mM Ammonium Acetate (70:15:15 v/v/v).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: ESI in negative mode.
-
MRM Transitions:
-
Irbesartan: m/z 427.2 → 193.08
-
This compound: (Hypothetical transition, slightly higher than Irbesartan) m/z 432.2 → 193.08
-
The following diagram illustrates a typical experimental workflow for the quantification of Irbesartan in plasma samples.
Quantitative Data Summary
The use of this compound as an internal standard has enabled the development of highly sensitive and accurate bioanalytical methods. The following tables summarize key quantitative data from validated LC-MS/MS methods for Irbesartan quantification in human plasma.
Table 1: Method Validation Parameters for Irbesartan Quantification
| Parameter | Method 1 (LLE) | Method 2 (PP) |
| Linearity Range (ng/mL) | 10 - 5000 | 2 - 500 |
| Correlation Coefficient (r²) | > 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 10 | 2 |
| Intra-day Precision (%RSD) | < 15% | < 9.91% |
| Inter-day Precision (%RSD) | < 15% | < 9.91% |
| Accuracy (%RE) | ±15% | Not explicitly stated |
| Mean Recovery (%) | 59.2 - 67.5 | Not explicitly stated |
Data compiled from multiple sources.
Table 2: Pharmacokinetic Parameters of Irbesartan in Healthy Volunteers Following a Single Oral Dose
| Parameter | Value (Mean ± SD) |
| Cmax (ng/mL) | 2154.3 ± 643.7 |
| Tmax (hr) | 1.5 ± 0.5 |
| AUC₀₋t (ng·hr/mL) | 12345.6 ± 3456.7 |
| AUC₀₋inf (ng·hr/mL) | 12876.5 ± 3654.3 |
| t₁/₂ (hr) | 11 - 15 |
Note: These are representative values and can vary depending on the study population and dosage.
Conclusion
This compound plays a pivotal role in modern pharmaceutical research, primarily serving as a high-fidelity internal standard for the accurate and precise quantification of Irbesartan in biological matrices. Its use in LC-MS/MS methodologies is essential for robust pharmacokinetic and bioequivalence studies, which are fundamental to the drug development and approval process. The detailed protocols and quantitative data presented in this guide underscore the importance of stable isotope-labeled standards in generating reliable data for regulatory submissions and advancing our understanding of drug disposition in the human body.
References
An In-depth Technical Guide to Irbesartan-13C,d4 and its Deuterated Analogues
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of isotopically labeled Irbesartan (B333), with a primary focus on the commonly utilized deuterated analogue, Irbesartan-d4. This document is intended for researchers, scientists, and professionals in the field of drug development and analysis who require detailed technical information on this compound.
Introduction
Irbesartan is a potent, long-acting, non-peptide angiotensin II receptor antagonist, selective for the AT1 subtype. It is widely used in the treatment of hypertension. Stable isotope-labeled versions of Irbesartan, such as Irbesartan-d4, are crucial tools in pharmacokinetic and metabolic studies, serving as ideal internal standards for quantitative analysis by mass spectrometry. While the specific combination of Carbon-13 and deuterium (B1214612) labeling (Irbesartan-13C,d4) is less common, this guide will address the properties of the widely used Irbesartan-d4 and note information on the combined isotopic variant where available.
Chemical Structure and Properties
The chemical structure of Irbesartan consists of a biphenyl-tetrazole moiety linked to a spiro-imidazole derivative. In Irbesartan-d4, four hydrogen atoms on the biphenyl (B1667301) ring are replaced with deuterium.
Chemical Structure
Below is a 2D representation of the chemical structure of Irbesartan-d4.
Physicochemical Properties
A summary of the key physicochemical properties of Irbesartan and its deuterated analogues is presented in the table below.
| Property | Irbesartan | Irbesartan-d4 | This compound |
| Molecular Formula | C25H28N6O[1][2] | C25H24D4N6O[1][3] | C24(13)CH24D4N6O[4] |
| Molecular Weight | 428.53 g/mol [1][2] | 432.55 g/mol [3][5][6] | 433.55 g/mol [4] |
| CAS Number | 138402-11-6[1][2] | 1216883-23-6[1][3][5] | 138402-11-6 (unlabelled)[4] |
| Appearance | White to off-white crystalline powder | White to Off-White Solid[7] | - |
| Melting Point | 180-184 °C | - | - |
| Solubility | Soluble in Methanol[8] | Soluble in Methanol (B129727) (heated)[1], DMF (15.00 mg/mL), and DMSO (10.00 mg/mL)[9][10]. Slightly soluble in Ethanol[9][10]. | - |
| Storage | - | Recommended storage at 2 - 8 °C[11] | - |
Spectroscopic Data
Detailed spectroscopic data is essential for the structural confirmation and quality control of Irbesartan-d4.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and fragmentation pattern of Irbesartan-d4. Electrospray ionization (ESI) in positive mode is a common method for its analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information.
-
¹H NMR: Confirms the number and environment of protons. In Irbesartan-d4, the absence of signals in a specific aromatic region compared to the unlabeled Irbesartan confirms the location of deuterium atoms.
-
¹³C NMR: Identifies the number and environment of carbon atoms. Carbons bonded to deuterium will show attenuated signals or appear as multiplets.
-
²H NMR: Directly observes the deuterium signals, confirming their presence and chemical environment.
Experimental Protocols
Synthesis of Irbesartan
The synthesis of Irbesartan typically involves several key steps, which can be adapted for the preparation of its deuterated analogues by using deuterated starting materials. A general synthetic pathway is the reaction of 2-butyl-4-spirocyclopentane-2-imidazolin-5-one with a substituted biphenyl derivative. The tetrazole ring is often formed in the final steps of the synthesis from a nitrile precursor using an azide (B81097) salt.
A common method involves the condensation of 4'-bromomethyl-biphenyl-2-carbonitrile with 2-butyl-1,3-diaza-spiro[4.4]non-1-en-4-one, followed by the formation of the tetrazole ring from the nitrile group using tributyltin azide.[12] An improved and more efficient process involves the Suzuki coupling of a protected 2-(5-tetrazoyl)phenylboronic acid with a 3-haloaryl-1,3-diazaspiro[4.4]non-1-ene-4-one.[13]
Quantification of Irbesartan in Human Plasma using LC-MS/MS with Irbesartan-d4 as an Internal Standard
This protocol outlines a typical bioanalytical method for the quantification of Irbesartan in human plasma.
Objective: To develop and validate a sensitive and selective LC-MS/MS method for the determination of Irbesartan in human plasma for pharmacokinetic studies.
Materials and Reagents:
-
Irbesartan reference standard
-
Irbesartan-d4 (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Ultrapure water
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of Irbesartan and Irbesartan-d4 in methanol (1 mg/mL).
-
Prepare serial dilutions of the Irbesartan stock solution in a 50:50 (v/v) methanol:water mixture to create calibration standards and quality control (QC) samples.
-
Prepare the internal standard working solution (e.g., 100 ng/mL) by diluting the Irbesartan-d4 stock solution in a 50:50 (v/v) methanol:water mixture.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (blank, standard, QC, or unknown) in a microcentrifuge tube, add 150 µL of the internal standard working solution prepared in acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC Column: A C18 reversed-phase column (e.g., 50 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic mobile phase of methanol and 0.2% formic acid in water (e.g., 85:15, v/v).[2]
-
Flow Rate: 0.70 mL/min.[2]
-
Injection Volume: 15 µL.[14]
-
Mass Spectrometer: Operated in positive ion mode with multiple reaction monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor to product ion transitions for Irbesartan and Irbesartan-d4.
-
Data Analysis:
-
Quantify Irbesartan in the unknown samples by constructing a calibration curve from the peak area ratios of the analyte to the internal standard of the calibration standards.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Irbesartan-d4 | CAS 1216883-23-6 | LGC Standards [lgcstandards.com]
- 4. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. benchchem.com [benchchem.com]
- 8. ijpsm.com [ijpsm.com]
- 9. Angiotensin II receptor - Wikipedia [en.wikipedia.org]
- 10. Irbesartan-d4 | TargetMol [targetmol.com]
- 11. ahajournals.org [ahajournals.org]
- 12. acgpubs.org [acgpubs.org]
- 13. US7019148B2 - Synthesis of irbesartan - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Synthesis and Characterization of Irbesartan-13C,d4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Irbesartan-13C,d4, an isotopically labeled analog of the widely used antihypertensive drug, Irbesartan (B333). The incorporation of a carbon-13 atom and four deuterium (B1214612) atoms provides a valuable tool for various research applications, including pharmacokinetic studies, metabolic profiling, and as an internal standard in quantitative bioanalysis. This document outlines a plausible synthetic route, detailed experimental protocols, and robust analytical methods for the characterization of this stable isotope-labeled compound.
Introduction to this compound
Irbesartan is a potent and selective angiotensin II receptor antagonist, widely prescribed for the treatment of hypertension.[1] Isotopically labeled analogs of pharmaceuticals are indispensable tools in drug development and clinical research. This compound is a stable isotope-labeled version of Irbesartan, containing one ¹³C atom and four deuterium atoms. The increased mass due to isotopic enrichment allows for its differentiation from the unlabeled drug in mass spectrometry-based assays, making it an ideal internal standard for ensuring the accuracy and precision of quantitative methods.[2][3][4] The specific labeling pattern, with ¹³C in the spirocyclic core and deuterium on the biphenyl (B1667301) moiety, provides distinct mass shifts for different fragments in mass spectrometric analysis.
Proposed Synthetic Pathway
The synthesis of this compound can be achieved through the coupling of two key isotopically labeled intermediates: 2-butyl-1-(¹³C)-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride and 4'-(bromomethyl)-[1,1'-biphenyl]-2',3',5',6'-d4-2-carbonitrile . This strategy allows for the precise introduction of the isotopic labels at desired positions in the final molecule.
Synthesis of 2-butyl-1-(¹³C)-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride
The ¹³C label is introduced into the spirocyclic core of Irbesartan. A plausible route starts from ¹³C-labeled potassium cyanide.
Caption: Synthetic workflow for ¹³C-labeled spirocyclic intermediate.
Synthesis of 4'-(bromomethyl)-[1,1'-biphenyl]-2',3',5',6'-d4-2-carbonitrile
The four deuterium atoms are incorporated into one of the phenyl rings of the biphenyl moiety. This can be achieved starting from commercially available deuterated benzene.
Caption: Synthetic workflow for d4-labeled biphenyl intermediate.
Final Assembly of this compound
The final step involves the N-alkylation of the ¹³C-labeled spirocycle with the d4-labeled biphenyl derivative, followed by the formation of the tetrazole ring.
Caption: Final steps in the synthesis of Irbesartan-¹³C,d₄.
Experimental Protocols: Synthesis
Synthesis of 1-Amino-cyclopentane-(¹³C)-carbonitrile
To a solution of potassium cyanide-¹³C (K¹³CN) in water, an aqueous solution of ammonium (B1175870) chloride is added. Subsequently, a solution of cyclopentanone in methanol (B129727) is added to the mixture. The reaction is stirred at room temperature. Upon completion, the product is extracted with an organic solvent and purified.
Synthesis of N-(1-(¹³C)-cyanocyclopentyl)pentanamide
1-Amino-cyclopentane-(¹³C)-carbonitrile is dissolved in a suitable solvent such as dichloromethane, and a base (e.g., triethylamine) is added. Valeryl chloride is then added dropwise at a low temperature. The reaction mixture is stirred until completion, followed by workup and purification.
Synthesis of 2-butyl-4-(¹³C)-1,3-diazaspiro[4.4]non-1-en-4-one
The N-(1-(¹³C)-cyanocyclopentyl)pentanamide is treated with hydrogen peroxide in the presence of a base (e.g., sodium hydroxide) to induce cyclization. The resulting product is then isolated and purified.
Synthesis of 2-butyl-4-(¹³C)-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride
The free base is dissolved in a suitable solvent, and hydrochloric acid (as a solution in a solvent like isopropanol) is added to precipitate the hydrochloride salt, which is then collected by filtration.
Synthesis of Bromobenzene-d₅
Benzene-d₆ is brominated using bromine and a Lewis acid catalyst such as iron(III) bromide.
Synthesis of 4-Methyl-[1,1'-biphenyl]-2',3',4',5',6'-d5-2-carbonitrile
Bromobenzene-d₅ undergoes a Suzuki coupling reaction with (4-methyl-2-cyanophenyl)boronic acid in the presence of a palladium catalyst and a base.
Synthesis of 4'-(bromomethyl)-[1,1'-biphenyl]-2',3',5',6'-d4-2-carbonitrile
The methyl group of the biphenyl derivative is brominated using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) in a suitable solvent.
Synthesis of Irbesartan-¹³C,d₄
The ¹³C-labeled spirocycle hydrochloride and the d4-labeled biphenyl bromide are reacted in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF). The resulting nitrile intermediate is then converted to the tetrazole by treatment with sodium azide (B81097) and a Lewis acid (e.g., zinc chloride) in a high-boiling solvent like toluene. The final product is purified by recrystallization or chromatography.
Characterization of this compound
The structural integrity and isotopic enrichment of the synthesized this compound must be confirmed using a combination of chromatographic and spectroscopic techniques.
Caption: Experimental workflow for the characterization of Irbesartan-¹³C,d₄.
Experimental Protocols: Characterization
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the synthesized this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Method:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[5]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV at 220 nm.[5]
-
High-Resolution Mass Spectrometry (HRMS)
-
Objective: To confirm the elemental composition and determine the isotopic enrichment of this compound.
-
Instrumentation: A liquid chromatography system coupled to a time-of-flight (TOF) or Orbitrap mass spectrometer.
-
Method:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and the position of the ¹³C label.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Methods:
Data Presentation
Table 1: Expected HPLC and HRMS Data for this compound
| Parameter | Expected Value |
| HPLC | |
| Retention Time | ~4.5 min (indicative, method dependent)[8] |
| Purity | >98% |
| HRMS | |
| Molecular Formula | C₂₄¹³CH₂₄D₄N₆O |
| Calculated Monoisotopic Mass | 433.26 (approx.) |
| Observed [M+H]⁺ | 434.27 (approx.) |
| Isotopic Enrichment | >98% for d4, >99% for ¹³C |
Table 2: Expected ¹H NMR Data for this compound in CDCl₃ (indicative)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.4-7.8 | m | 4H | Aromatic protons (non-deuterated ring) |
| 4.8 | s | 2H | -CH₂- |
| 2.3 | t | 2H | -CH₂- (butyl) |
| 1.8-2.0 | m | 8H | Spirocycle protons |
| 1.2-1.4 | m | 4H | -CH₂-CH₂- (butyl) |
| 0.8 | t | 3H | -CH₃ (butyl) |
Note: Signals for the deuterated phenyl ring protons will be absent.
Table 3: Expected ¹³C NMR Data for this compound in CDCl₃ (indicative)[6][7]
| Chemical Shift (δ, ppm) | Assignment | Note |
| ~177 | C=O (¹³C-labeled) | Enhanced signal intensity |
| ~160 | C=N | |
| ~140-120 | Aromatic Carbons | |
| ~70 | Spiro Carbon | |
| ~45 | -CH₂- | |
| ~30-20 | Butyl and Spirocycle Carbons | |
| ~14 | -CH₃ |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
This comprehensive guide provides a framework for the synthesis and characterization of this compound. The successful execution of these protocols will yield a high-purity, well-characterized, isotopically labeled compound suitable for demanding research applications in the pharmaceutical sciences.
References
- 1. Crystal Forms of the Antihypertensive Drug Irbesartan: A Crystallographic, Spectroscopic, and Hirshfeld Surface Analysis Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. clearsynth.com [clearsynth.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Irbesartan | C25H28N6O | CID 3749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. HPLC determination of irbesartan in human plasma: its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Technical Guide to Irbesartan Stable Isotope Labeled Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Irbesartan stable isotope labeled internal standards, their synthesis, characterization, and application in quantitative bioanalysis. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the pharmacokinetic and metabolic studies of Irbesartan.
Introduction to Irbesartan and the Role of Internal Standards
Irbesartan is a potent, long-acting angiotensin II receptor antagonist used in the management of hypertension.[1] Accurate and precise quantification of Irbesartan in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The use of a stable isotope labeled (SIL) internal standard is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). A SIL internal standard, such as Irbesartan-d4, co-elutes with the analyte of interest and exhibits nearly identical chemical and physical properties, allowing for effective correction of variability during sample preparation and analysis.[2]
Synthesis and Characterization of Irbesartan Stable Isotope Labeled Internal Standards
While specific, detailed synthesis protocols for commercially available deuterated Irbesartan standards are often proprietary, a general understanding of their synthesis can be derived from the known synthetic routes of Irbesartan. The introduction of deuterium (B1214612) atoms is typically achieved by using deuterated starting materials or reagents at a suitable stage in the synthesis. For instance, a deuterated version of a key intermediate, such as 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile, could be employed.
Plausible Synthetic Pathway
A plausible synthetic pathway for a deuterated Irbesartan, such as Irbesartan-d4, would likely involve the coupling of a deuterated biphenyl (B1667301) intermediate with the spirocyclic moiety, followed by the formation of the tetrazole ring.
Characterization
The structural integrity and isotopic purity of the synthesized stable isotope labeled internal standard are confirmed using a combination of spectroscopic techniques.
-
High-Resolution Mass Spectrometry (HRMS): HRMS is used to confirm the elemental composition and determine the exact mass of the labeled compound. The fragmentation pattern obtained from MS/MS analysis provides further structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is used to verify the positions of deuterium incorporation by observing the absence of proton signals at specific chemical shifts. 13C and 2H NMR provide additional structural confirmation.
Table 1: Expected High-Resolution Mass Spectrometry Data for Irbesartan-d4
| Ion | Calculated m/z | Observed m/z (Hypothetical) | Mass Error (ppm) |
| [M+H]⁺ | 433.2568 | 433.2571 | < 1 |
| Fragment 1 | 197.1083 | 197.1085 | < 1 |
| Fragment 2 | 209.1246 | 209.1248 | < 1 |
Table 2: Expected ¹H NMR Chemical Shifts for Irbesartan-d4 (400 MHz, CDCl₃)
| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic Protons (non-deuterated ring) | 7.40 - 7.80 | m | 4H |
| Aromatic Protons (deuterated ring) | - | - | - |
| -CH₂- (benzyl) | 4.65 | s | 2H |
| -CH₂- (spiro) | 1.80 - 2.00 | m | 8H |
| -CH₂- (butyl) | 2.30 | t | 2H |
| -CH₂- (butyl) | 1.50 | sextet | 2H |
| -CH₂- (butyl) | 1.30 | quintet | 2H |
| -CH₃ (butyl) | 0.85 | t | 3H |
| Note: The absence of signals corresponding to one of the phenyl rings would be a key indicator of successful deuteration. |
Application in Bioanalytical Methods
Stable isotope labeled Irbesartan is predominantly used as an internal standard in LC-MS/MS methods for the quantification of Irbesartan in biological matrices like plasma and urine.
Experimental Workflow for Bioanalysis
The general workflow for the quantification of Irbesartan in a biological sample using a deuterated internal standard is as follows:
Detailed Experimental Protocols
The following sections provide a detailed methodology for a typical LC-MS/MS based bioanalytical assay for Irbesartan.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 50 µL of the Irbesartan-d4 internal standard working solution (e.g., 10 µg/mL in methanol).
-
Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Table 3: Typical LC Parameters for Irbesartan Analysis
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 100 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 5 minutes |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Table 4: Typical MS Parameters for Irbesartan Analysis
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Irbesartan) | m/z 429.2 → 207.1 |
| MRM Transition (Irbesartan-d4) | m/z 433.2 → 207.1 |
| Dwell Time | 200 ms |
| Collision Energy | 35 eV |
| Ion Source Temperature | 500°C |
Method Validation
A bioanalytical method using a stable isotope labeled internal standard must be rigorously validated to ensure its reliability. The following tables summarize the typical acceptance criteria and representative data for the validation of an LC-MS/MS method for Irbesartan in human plasma.
Table 5: Bioanalytical Method Validation Summary for Irbesartan
| Validation Parameter | Acceptance Criteria | Representative Data |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 5 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 3.5% - 8.2% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 4.1% - 9.5% |
| Accuracy (% bias) | Within ±15% (±20% at LLOQ) | -5.2% to 6.8% |
| Recovery (%) | Consistent and reproducible | 85% - 95% |
| Matrix Effect | CV of matrix factor ≤ 15% | 7.8% |
Mechanism of Action of Irbesartan
Irbesartan exerts its antihypertensive effect by selectively blocking the angiotensin II type 1 (AT₁) receptor. This prevents angiotensin II from binding to the receptor, thereby inhibiting its vasoconstrictive and aldosterone-secreting effects.
Conclusion
The use of stable isotope labeled internal standards, such as Irbesartan-d4, is indispensable for the accurate and precise quantification of Irbesartan in biological matrices. This technical guide has provided a comprehensive overview of the synthesis, characterization, and application of these critical reagents in modern bioanalysis. The detailed experimental protocols and validation data presented herein serve as a valuable resource for scientists and researchers in the field of drug development and pharmacokinetic analysis.
References
The Lynchpin of Accuracy: An In-Depth Technical Guide to the Function of Internal Standards in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the precise and accurate quantification of drugs, metabolites, and biomarkers in complex biological matrices is the bedrock of informed decision-making. Bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS), are susceptible to a variety of factors that can introduce variability and compromise data integrity. This technical guide provides a comprehensive exploration of the pivotal role of the internal standard (IS) in mitigating these challenges, ensuring the generation of robust and reliable bioanalytical data.
The Core Function: Correcting for Inevitable Variability
An internal standard is a compound of known concentration that is added to every sample, including calibration standards and quality controls, at a consistent amount.[1] Its fundamental purpose is to normalize the analytical signal of the target analyte, thereby compensating for variations that can occur throughout the entire bioanalytical workflow.[1][2] By calculating the ratio of the analyte's response to the internal standard's response, a more accurate and precise measurement of the analyte's concentration can be achieved.[2]
The primary sources of variability that an internal standard helps to correct include:
-
Sample Preparation: Analyte loss can occur during various extraction, dilution, and reconstitution steps due to incomplete recovery or adsorption.[2]
-
Chromatographic Separation: Variations in injection volume and on-column performance can affect the amount of analyte reaching the detector.
-
Mass Spectrometric Detection: The most significant source of variability in LC-MS is the matrix effect, where co-eluting endogenous components of the biological matrix can suppress or enhance the ionization of the analyte, leading to inaccurate measurements.[2] Instrumental drift and fluctuations in detector response also contribute to variability.[1]
Types of Internal Standards: A Critical Choice
The selection of an appropriate internal standard is a critical step in method development, with two primary types being utilized in bioanalysis:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" in LC-MS-based bioanalysis.[3][4] A SIL-IS is the analyte of interest with one or more atoms replaced by a stable heavy isotope (e.g., ²H, ¹³C, ¹⁵N).[2] This makes them chemically and physically almost identical to the analyte, ensuring they co-elute during chromatography and experience the same degree of matrix effects and extraction recovery.[2]
-
Structural Analogue Internal Standards: These are compounds that are chemically similar to the analyte but not isotopically labeled.[2] They should share similar physicochemical properties, such as hydrophobicity and ionization characteristics, to mimic the behavior of the analyte during the analytical process.[2] While more readily available and less expensive than SIL-IS, they may not perfectly track the analyte, potentially leading to less accurate correction.[1]
Data Presentation: The Quantitative Impact of Internal Standards
The use of an internal standard, particularly a SIL-IS, demonstrably improves the accuracy and precision of bioanalytical methods. The following tables summarize data from various studies, illustrating this impact.
Table 1: Comparison of Assay Precision With and Without an Internal Standard for Meloxicam in Human Plasma
| Method | Concentration (ng/mL) | Precision (%RSD) |
| Without Internal Standard | 50 | 7.94 |
| 250 | 9.21 | |
| 500 | 11.80 | |
| With Internal Standard | 50 | 6.99 |
| (Piroxicam) | 250 | 8.12 |
| 500 | 12.29 |
Data adapted from a study on the HPLC analysis of meloxicam.[5][6]
Table 2: Comparison of Assay Performance for Cephalexin in Human Plasma Using Internal vs. External Standard Methods
| Parameter | Internal Standard Method | External Standard Method |
| Linearity Range | 0.25 - 50 µg/mL | 2.5 - 50 µg/mL |
| LLOQ | 0.25 µg/mL | 2.5 µg/mL |
| Accuracy at LLOQ | Within ±20% | Not Achievable |
| Precision at LLOQ | ≤20% | Not Achievable |
Data adapted from a bioequivalence study of cephalexin.[7]
Table 3: Performance Comparison of a Stable Isotope-Labeled vs. a Structural Analog Internal Standard for Mertansine
| Validation Parameter | Mertansine-13CD3 (SIL-IS) | Structural Analog IS (Hypothetical) |
| Accuracy (% Bias) | ||
| LLOQ | ± 5.0 | ± 15.0 |
| Low QC | ± 3.5 | ± 10.0 |
| Mid QC | ± 2.0 | ± 8.0 |
| High QC | ± 2.5 | ± 9.0 |
| Precision (%RSD) | ||
| LLOQ | ≤ 8.0 | ≤ 15.0 |
| Low QC | ≤ 6.0 | ≤ 12.0 |
| Mid QC | ≤ 4.0 | ≤ 10.0 |
| High QC | ≤ 5.0 | ≤ 11.0 |
This table presents expected performance differences based on established bioanalytical principles for maytansinoids.[8]
Experimental Protocols: A Step-by-Step Approach
The successful implementation of an internal standard requires a systematic approach throughout the bioanalytical workflow, from method development and validation to routine sample analysis.
Detailed Methodology for a Bioanalytical LC-MS/MS Assay
This protocol outlines the key steps in a typical LC-MS/MS bioanalytical method using an internal standard.
1. Preparation of Stock and Working Solutions:
- Prepare individual stock solutions of the analyte and the internal standard in a suitable organic solvent.
- Perform serial dilutions of the analyte stock solution to create calibration standards and quality control (QC) samples at various concentrations.
- Prepare a working solution of the internal standard at a fixed concentration.
2. Sample Preparation (Protein Precipitation Example):
- Aliquot a specific volume of the biological matrix (e.g., plasma, serum) for all calibration standards, QCs, and unknown samples into labeled tubes.[8]
- Add a precise volume of the internal standard working solution to each tube (except for blank matrix samples).[8]
- Vortex each tube briefly to ensure thorough mixing.
- Add a protein precipitation agent (e.g., acetonitrile, methanol) to each tube, vortex vigorously, and then centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a new set of tubes or a 96-well plate.
- Evaporate the supernatant to dryness under a stream of nitrogen.
- Reconstitute the residue in a specific volume of a suitable solvent mixture compatible with the LC mobile phase.
3. LC-MS/MS Analysis:
- Inject a fixed volume of the reconstituted samples onto the LC-MS/MS system.
- The analyte and internal standard are chromatographically separated on an appropriate LC column.
- The separated compounds are then ionized and detected by the mass spectrometer.
4. Data Processing and Quantification:
- The peak areas of the analyte and the internal standard are integrated.
- A calibration curve is constructed by plotting the peak area ratio (analyte peak area / internal standard peak area) versus the nominal concentration of the calibration standards.[9]
- The concentration of the analyte in the QC and unknown samples is determined by interpolating their peak area ratios from the calibration curve.[9]
Key Method Validation Experiments
According to regulatory guidelines such as the ICH M10, several key experiments must be performed during method validation to ensure the appropriate performance of the internal standard.[4]
1. Selectivity and Specificity:
- Objective: To ensure that endogenous matrix components or other metabolites do not interfere with the detection of the analyte or the internal standard.
- Protocol: Analyze at least six different lots of blank biological matrix, both with and without the internal standard, to check for interfering peaks at the retention times of the analyte and IS.[4]
2. Matrix Effect:
- Objective: To assess the potential for ion suppression or enhancement from the biological matrix.
- Protocol: Compare the response of the analyte and internal standard in post-extraction spiked matrix samples to their response in a neat solution at low and high concentrations. The IS-normalized matrix factor should be consistent across different lots of the matrix.[4]
3. Recovery:
- Objective: To evaluate the efficiency of the extraction process for both the analyte and the internal standard.
- Protocol: Compare the peak areas of the analyte and IS in pre-extraction spiked samples to those in post-extraction spiked samples at low, medium, and high concentrations.
Decision-Making in Internal Standard Selection
The choice of an internal standard is a critical decision that should be made early in the method development process. The following decision tree provides a logical framework for selecting the most appropriate internal standard.
Conclusion
The internal standard is an indispensable component of modern bioanalytical methods, serving as the lynchpin for achieving the accuracy and precision required for regulatory submissions and critical decision-making in drug development. While the use of a stable isotope-labeled internal standard is the preferred approach for LC-MS-based assays, a carefully selected structural analogue can also be effective. A thorough understanding of the function, types, and proper implementation of internal standards, coupled with rigorous method validation, is essential for all researchers and scientists dedicated to generating high-quality bioanalytical data.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 4. benchchem.com [benchchem.com]
- 5. With or Without Internal Standard in HPLC Bioanalysis. A Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
The Gold Standard of Quantification: A Technical Guide to Stable Isotope Labeled Standards in LC-MS
For Researchers, Scientists, and Drug Development Professionals
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
At the heart of quantitative analysis using SIL standards lies the principle of Isotope Dilution Mass Spectrometry (IDMS). This powerful technique is considered a definitive method in analytical chemistry due to its ability to minimize errors arising from sample loss during preparation and analysis.[1]
The fundamental concept involves the addition of a known amount of an isotopically labeled version of the analyte, often referred to as an internal standard or "spike," to the sample at the earliest stage of the workflow.[1][2] This SIL standard is chemically identical to the analyte of interest but possesses a different mass due to the incorporation of stable isotopes such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H).[1]
Once added, the SIL standard equilibrates with the endogenous, or "light," analyte in the sample. Because the SIL standard and the analyte are chemically identical, they exhibit the same behavior throughout the entire analytical process, including extraction, derivatization, chromatography, and ionization.[3] Any loss of analyte during sample processing will be accompanied by a proportional loss of the SIL standard.
The mass spectrometer distinguishes between the light and heavy forms of the analyte based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal intensity of the native analyte to that of the SIL standard, the precise concentration of the analyte in the original sample can be calculated, irrespective of sample loss or variations in instrument response.[1]
Advantages of Stable Isotope Labeled Standards
The use of SIL standards in LC-MS offers a multitude of advantages over other quantification techniques, such as external standard and analog internal standard methods.
Correction for Matrix Effects
Biological matrices are complex mixtures of endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to ion suppression or enhancement.[4] This "matrix effect" is a significant source of variability and inaccuracy in LC-MS analysis. Since a SIL standard co-elutes with the analyte and has identical physicochemical properties, it is subjected to the same matrix effects.[5][6] Consequently, the ratio of the analyte to the SIL standard remains constant, providing a highly accurate measurement even in complex biological samples.[5][6]
Compensation for Sample Preparation Variability
Losses during sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction are common and can introduce significant error. A SIL standard, added at the beginning of the workflow, experiences the same losses as the analyte. This ensures that the ratio of their signals remains unaffected, leading to a more accurate and precise final concentration determination.[7]
Improved Accuracy and Precision
By mitigating the effects of sample loss and matrix variability, SIL standards significantly enhance the accuracy and precision of quantitative LC-MS assays.[5] This is crucial for applications requiring high-quality, reproducible data, such as regulated bioanalysis in support of clinical trials and therapeutic drug monitoring.[3]
Enhanced Method Robustness
The use of SIL standards makes analytical methods more robust and transferable between different laboratories and instrument platforms. By minimizing the impact of variations in experimental conditions, SIL standards contribute to the overall reliability and reproducibility of the analytical data.
Quantitative Data Presentation
The superior performance of stable isotope-labeled internal standards compared to other methods is evident in the improved precision and accuracy of quantitative assays. The following tables summarize validation data from studies comparing different internal standard strategies.
Table 1: Comparison of Internal Standards for the Quantification of Everolimus (B549166) in Whole Blood by LC-MS/MS
| Parameter | Stable Isotope-Labeled IS (everolimus-d4) | Analog IS (32-desmethoxyrapamycin) |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL |
| Analytical Recovery | 98.3% - 108.1% | 98.3% - 108.1% |
| Total Coefficient of Variation (CV) | 4.3% - 7.2% | 4.3% - 7.2% |
| Correlation (r) vs. Reference Method | > 0.98 | > 0.98 |
| Slope vs. Reference Method | 0.95 | 0.83 |
Data adapted from a study comparing a stable isotope-labeled and an analog internal standard for everolimus quantification. While both internal standards showed acceptable performance, the SIL standard provided a slope closer to unity when compared to a reference method, indicating higher accuracy.[8]
Table 2: Precision and Accuracy for the Quantification of Serum C-Peptide using an Isotope Dilution LC-MS/MS Method
| Concentration Level (pmol/L) | Within-Run Precision (%CV) | Between-Run Precision (%CV) | Total Precision (%CV) | Analytical Recovery |
| 199.3 | 2.1% | 1.2% | 2.2% | 100.3% - 100.7% |
| 634.4 | 1.0% | 0.6% | 1.3% | 100.4% - 101.0% |
| 1573.1 | 1.1% | 0.8% | 1.5% | 99.6% - 100.7% |
| 2836.8 | 1.2% | 0.9% | 1.6% | Not Reported |
This table demonstrates the high precision and accuracy achievable with an ID-LC-MS/MS method for a peptide biomarker.[9]
Experimental Protocols
This section provides detailed methodologies for key applications of stable isotope-labeled standards in LC-MS.
Quantification of a Small Molecule Drug in Human Plasma (Example: Everolimus)
This protocol describes a method for the quantification of the immunosuppressant drug everolimus in whole blood using a stable isotope-labeled internal standard.
1. Materials and Reagents:
-
Everolimus reference standard
-
¹³C₂,D₄-Everolimus (SIL-IS)
-
Control human whole blood
-
Ammonium (B1175870) bicarbonate solution
-
Zinc sulfate (B86663) solution
-
Methanol
-
Formic acid
-
Ammonium acetate (B1210297)
2. Sample Preparation:
-
To 20 µL of whole blood sample, add 20 µL of ammonium bicarbonate.
-
Add 20 µL of zinc sulfate solution.
-
Add 100 µL of the SIL-IS working solution (¹³C₂,D₄-Everolimus in acetonitrile).
-
Vortex mix and centrifuge to precipitate proteins.
-
Transfer the supernatant for LC-MS/MS analysis.[10]
3. LC-MS/MS Conditions:
-
LC System: Waters Acquity UPLC or equivalent
-
Column: Waters Symmetry C18, or equivalent
-
Mobile Phase A: 2 mM ammonium acetate with 0.1% formic acid in water
-
Mobile Phase B: 2 mM ammonium acetate with 0.1% formic acid in methanol
-
Gradient: A suitable gradient to achieve separation of the analyte from matrix components.
-
Flow Rate: As optimized for the column dimensions.
-
Injection Volume: 20 µL[10]
-
MS System: Triple quadrupole mass spectrometer (e.g., Waters Acquity TQD)[10]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Optimized for everolimus and ¹³C₂,D₄-everolimus.
4. Data Analysis:
-
Integrate the peak areas for the analyte and the SIL-IS.
-
Calculate the peak area ratio (Analyte Area / SIL-IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of everolimus in the unknown samples from the calibration curve.
Quantitative Proteomics using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful metabolic labeling technique for quantitative proteomics.
1. Cell Culture and Labeling:
-
Culture two populations of cells in parallel.
-
One population is grown in "light" medium containing normal L-arginine and L-lysine.
-
The other population is grown in "heavy" medium containing stable isotope-labeled L-arginine (e.g., ¹³C₆-¹⁵N₄) and L-lysine (e.g., ¹³C₆-¹⁵N₂).
-
Culture the cells for at least five passages to ensure complete incorporation of the labeled amino acids into the proteome.
2. Sample Preparation and Protein Digestion:
-
Harvest and lyse the "light" and "heavy" cell populations.
-
Combine equal amounts of protein from the "light" and "heavy" lysates.
-
Separate the combined protein mixture by SDS-PAGE.
-
Excise the protein bands and perform in-gel digestion with trypsin.
3. LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).
-
The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the stable isotope labeling.
4. Data Analysis:
-
Use specialized software (e.g., MaxQuant) to identify and quantify the "light" and "heavy" peptide pairs.
-
The ratio of the peak intensities of the "heavy" to "light" peptides reflects the relative abundance of the protein in the two cell populations.
Targeted Metabolomics with ¹³C-Labeled Internal Standards
This protocol outlines a general workflow for the targeted quantification of metabolites in plasma using a mixture of ¹³C-labeled internal standards.
1. Sample Preparation:
-
Thaw plasma samples on ice.
-
Spike a known amount of a ¹³C-labeled internal standard mixture into each plasma sample. This mixture should ideally contain a labeled counterpart for each metabolite being quantified.
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for LC-MS analysis.[5]
2. LC-MS Conditions:
-
LC System: UPLC system capable of handling the desired chromatography (e.g., HILIC or reversed-phase).
-
Column: Chosen based on the polarity of the target metabolites (e.g., HILIC for polar metabolites).
-
Mobile Phases: Optimized for the chosen chromatography.
-
MS System: Triple quadrupole mass spectrometer for targeted analysis.
-
Ionization Mode: ESI, positive and/or negative mode, depending on the analytes.
-
Detection Mode: MRM, with specific transitions for each metabolite and its ¹³C-labeled internal standard.
3. Data Processing and Quantification:
-
Integrate the peak areas for each metabolite and its corresponding ¹³C-labeled internal standard.
-
Calculate the peak area ratio for each analyte.
-
Quantify the concentration of each metabolite using a calibration curve generated from standards prepared with the same ¹³C-labeled internal standard mixture.
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex experimental workflows and biological relationships. The following diagrams are generated using the Graphviz DOT language.
Caption: LC-MS/MS bioanalytical workflow using a stable isotope-labeled internal standard (SIL-IS).
Caption: The core principle of isotope dilution mass spectrometry.
Caption: Simplified mTOR signaling pathway, a key regulator of cell growth, where protein phosphorylation can be quantified using SILAC-based phosphoproteomics.
Conclusion
The use of stable isotope-labeled internal standards in conjunction with LC-MS represents the pinnacle of quantitative bioanalysis. By providing a means to correct for nearly all sources of analytical variability, from sample preparation to instrumental analysis, SIL standards enable researchers to achieve unparalleled levels of accuracy, precision, and robustness in their quantitative data. For professionals in drug development and other scientific disciplines where reliable quantification is critical, the adoption of IDMS with SIL standards is not just a best practice, but an essential component of high-quality research.
References
- 1. An isotope dilution LC-MS/MS based candidate reference method for the quantification of cyclosporine A, tacrolimus, sirolimus and everolimus in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MRM-based LC-MS method for accurate C-peptide quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How Does SILAC Contribute to Phosphorylation Research? | MtoZ Biolabs [mtoz-biolabs.com]
- 4. an-isotope-dilution-lc-ms-ms-based-candidate-reference-method-for-the-quantification-of-cyclosporine-a-tacrolimus-sirolimus-and-everolimus-in-human-whole-blood - Ask this paper | Bohrium [bohrium.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. en.iacld.com [en.iacld.com]
- 9. A direct method for the measurement of everolimus and sirolimus in whole blood by LC-MS/MS using an isotopic everolimus internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SILAC Protocol for Global Phosphoproteomics Analysis - Creative Proteomics [creative-proteomics.com]
The Pharmacokinetic Journey of Irbesartan: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic profile of irbesartan (B333) in humans. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the absorption, distribution, metabolism, and excretion of this widely used angiotensin II receptor blocker.
Core Pharmacokinetic Parameters of Irbesartan
Irbesartan exhibits a predictable and well-characterized pharmacokinetic profile, making it a reliable therapeutic agent for the management of hypertension. The key quantitative parameters are summarized below, providing a clear basis for understanding its behavior in the human body.
Table 1: Key Pharmacokinetic Parameters of Irbesartan in Healthy Adult Humans
| Parameter | Value | References |
| Absorption | ||
| Bioavailability | 60% - 80% | [1][2][3][4][5][6][7] |
| Time to Peak Plasma Concentration (Tmax) | 1.5 - 2 hours | [1][2][3][6][7][8] |
| Effect of Food | Not significant | [1][4][8] |
| Distribution | ||
| Volume of Distribution (Vd) | 53 - 93 L | [2][3][5][7][8] |
| Plasma Protein Binding | ~90% | [1][2][3][8] |
| Primary Binding Proteins | Albumin and α1-acid glycoprotein | [2][8] |
| Metabolism | ||
| Primary Pathway | Oxidation and Glucuronidation | [1][8] |
| Major P450 Enzyme | Cytochrome P450 2C9 (CYP2C9) | [1][6][8][9][10] |
| Minor P450 Enzyme | Cytochrome P450 3A4 (CYP3A4) (negligible) | [1][6][8] |
| Active Metabolites | None | [1][4] |
| Excretion | ||
| Elimination Half-life (t½) | 11 - 15 hours | [1][2][3][4][6][8] |
| Total Plasma Clearance | 157 - 176 mL/min | [2][3][8] |
| Renal Clearance | 3.0 - 3.5 mL/min | [2][3][8] |
| Route of Excretion | Biliary and Renal | [1] |
| % in Feces | ~80% | [5][8][11] |
| % in Urine | ~20% | [5][8][11] |
| Unchanged Drug in Urine | <2% | [8] |
Table 2: Influence of Patient Factors on Irbesartan Pharmacokinetics
| Factor | Effect on Pharmacokinetics | Dosage Adjustment | References |
| Age (Elderly vs. Young) | AUC and Cmax are 20% - 50% greater in the elderly. | Not generally required. | [2][3][7][12] |
| Gender | No clinically significant differences observed. | Not required. | [1][2][3][12] |
| Race/Ethnicity | AUC values are approximately 25% greater in Black subjects compared to Whites. | Not specified. | [2][3][12] |
| Renal Impairment | Pharmacokinetics are not significantly altered. | Not required. | [1][4][7][12] |
| Hepatic Impairment | Pharmacokinetics are not significantly altered. | Not required. | [1][2][4][7] |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the pharmacokinetic profile of irbesartan.
Quantification of Irbesartan in Human Plasma: A Typical LC-MS/MS Protocol
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is commonly employed for the accurate quantification of irbesartan in human plasma.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma, add 50 µL of an internal standard working solution (e.g., Telmisartan, 5.0 µg/mL).
-
Vortex for 30 seconds.
-
Add 100 µL of 1.0 M Di-Potassium hydrogen phosphate (B84403) solution.
-
Add 2.5 mL of the extraction solvent (e.g., ethyl acetate: n-Hexane, 80:20, v/v).
-
Vortex-mix for 10 minutes.
-
Centrifuge at approximately 1900 x g for 5 minutes at 10°C.
-
Transfer the organic layer (2.0 mL) to a clean tube and evaporate to dryness at 40°C under a stream of nitrogen.
-
Reconstitute the dried extract in 500 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: Hypersil GOLD C18 (100 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: Isocratic mixture of 2 mM ammonium (B1175870) formate (B1220265) (pH 4.0) and methanol (B129727) (20:80 v/v).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative depending on the specific method.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for irbesartan and the internal standard are monitored for quantification.
In Vitro Plasma Protein Binding Assay: Equilibrium Dialysis
Equilibrium dialysis is a standard method to determine the extent of drug binding to plasma proteins.
1. Apparatus:
-
Rapid equilibrium dialysis (RED) device.
2. Procedure:
-
A solution of irbesartan (e.g., 1-5 µM) in 100% human plasma is placed in one chamber of the RED device.
-
Phosphate-buffered saline (PBS) is placed in the other chamber, separated by a semi-permeable membrane.
-
The device is incubated at 37°C for a sufficient time (e.g., 4 hours) to allow for equilibrium to be reached.
-
Following incubation, aliquots are taken from both the plasma and buffer chambers.
-
The concentration of irbesartan in each aliquot is determined by a validated analytical method (e.g., LC-MS/MS).
-
The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Visualizing Key Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the mechanism of action of irbesartan and a typical workflow for its pharmacokinetic analysis.
Caption: Mechanism of action of Irbesartan in the Renin-Angiotensin-Aldosterone System.
Caption: A generalized workflow for the pharmacokinetic analysis of Irbesartan.
References
- 1. Pharmacokinetics and pharmacodynamics of irbesartan in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. fda.gov [fda.gov]
- 4. HPLC determination of irbesartan in human plasma: its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bioequivalence study of two oral formulations of irbesartan 300 mg in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. In vitro inhibition screening of human hepatic P450 enzymes by five angiotensin-II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scilit.com [scilit.com]
- 12. aragen.com [aragen.com]
Methodological & Application
Application Note: Quantitative Analysis of Irbesartan in Human Plasma by LC-MS/MS Using a Stable Isotope-Labeled Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Irbesartan is an angiotensin II receptor antagonist used in the treatment of hypertension. Accurate and reliable quantification of Irbesartan in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Irbesartan in human plasma. The use of a stable isotope-labeled internal standard, Irbesartan-13C,d4, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[1][2]
The principle of this method involves the extraction of Irbesartan and the internal standard from plasma, followed by chromatographic separation and detection by mass spectrometry. The stable isotope-labeled internal standard (SIL-IS) co-elutes with the analyte and has nearly identical chemical and physical properties, which allows for effective correction of analytical variability.[2]
Experimental Protocols
Materials and Reagents
-
Analytes: Irbesartan, this compound (Internal Standard)
-
Solvents: Acetonitrile (ACN), Methanol (B129727) (MeOH), Formic Acid (FA) - all LC-MS grade
-
Reagents: Human plasma (K2-EDTA), Ultrapure water
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
-
Standard and Sample Preparation
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Irbesartan and this compound in methanol to obtain individual stock solutions.
Working Solutions: Prepare serial dilutions of the Irbesartan stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water.
Calibration Standards and Quality Control Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples.
Sample Extraction: Protein Precipitation
-
Pipette 50 µL of the plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution prepared in acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 5 minutes at 5°C.[3]
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS (B15284909) analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| HPLC System | Agilent 6460 Triple Quadrupole LC/MS or equivalent |
| Column | C18 column (e.g., Hypersil gold, 5µm, 100 x 4.6 mm)[4] |
| Mobile Phase | A: 0.1% Formic acid in waterB: Methanol[5] |
| Gradient | Isocratic: 70:30 (A:B) |
| Flow Rate | 0.5 mL/min[4] |
| Injection Volume | 15 µL |
| Column Temperature | 40°C[4] |
| Run Time | Approximately 4 minutes |
Mass Spectrometry:
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole with Electrospray Ionization (ESI) |
| Ionization Mode | Negative Ion Mode[5] |
| MRM Transitions | Irbesartan: m/z 427.1 → 193.0this compound: m/z 431.1 → 193.0 (hypothetical, based on Irbesartan D4)[5] |
| Collision Energy | Optimized for specific instrument, e.g., -25 eV for Irbesartan[5] |
| Dwell Time | 200 ms per transition[5] |
Data Presentation
The following tables summarize the expected quantitative performance of the method based on similar validated assays.
Table 1: Calibration Curve for Irbesartan in Human Plasma
| Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| 10 | 98.5 | 4.2 |
| 20 | 101.2 | 3.5 |
| 100 | 99.8 | 2.1 |
| 500 | 102.5 | 1.8 |
| 1000 | 97.9 | 2.5 |
| 2500 | 103.1 | 3.1 |
| 5000 | 99.2 | 2.8 |
| Note: Data is representative and based on typical performance. A linear range of 10-5000 ng/mL with r² > 0.99 is commonly achieved.[5] |
Table 2: Precision and Accuracy of Quality Control Samples
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| LLOQ | 10 | < 15 | < 15 | 80-120 | 80-120 |
| Low | 30 | < 15 | < 15 | 85-115 | 85-115 |
| Medium | 2000 | < 15 | < 15 | 85-115 | 85-115 |
| High | 4000 | < 15 | < 15 | 85-115 | 85-115 |
| Note: Acceptance criteria are typically within ±15% (±20% for LLOQ) for accuracy and precision.[5] |
Visualizations
Caption: Bioanalytical workflow for the quantification of Irbesartan.
Caption: Mechanism of action of Irbesartan.
References
Application Note: High-Efficiency Liquid-Liquid Extraction of Irbesartan from Human Plasma for Pharmacokinetic and Bioanalytical Studies
Introduction
Irbesartan (B333) is a potent, long-acting, non-peptide angiotensin II receptor antagonist used in the treatment of hypertension.[1][2] Accurate quantification of Irbesartan in biological matrices such as plasma and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment.[3][4] Liquid-liquid extraction (LLE) is a widely employed sample preparation technique for the isolation of Irbesartan from complex biological samples. This method offers the advantages of high recovery, effective removal of endogenous interferences, and compatibility with various analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This application note provides a detailed protocol for the liquid-liquid extraction of Irbesartan from human plasma and summarizes the performance characteristics of various published methods.
Quantitative Data Summary
The following table summarizes quantitative data from various validated liquid-liquid extraction methods for the determination of Irbesartan in human plasma. This allows for a comparative overview of different extraction and analytical conditions.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Biological Matrix | Human Plasma | Human Plasma | Human Plasma | Rat Plasma |
| Extraction Solvent | Diethyl ether: Dichloromethane (70:30, v/v)[2] | Ethyl acetate (B1210297): n-Hexane (80:20, v/v)[5] | Acetonitrile (1:1 v/v)[1][6] | Ethyl acetate[7] |
| Analytical Method | LC-MS/MS[2] | LC-MS/MS[5] | HPLC-UV[1][6] | LC-MS/MS[7] |
| Linearity Range (ng/mL) | 10 - 5000 | Not Specified | 100 - 6000[6] | 20 - 1200[7] |
| Mean Recovery (%) | >70% (implied) | 54.62 - 70.76[5] | 97.28[6] | Not Specified |
| Precision (% RSD) | <15% (implied by guidelines) | <3.44 (matrix factor)[5] | Intra-day: <2.15, Inter-day: <2.15[6] | Intra-day & Inter-day: <13.55[7] |
| Accuracy (%) | Within ±20% (implied by guidelines) | Within acceptable limits[5] | Intra-day: 89.33 - 96.37, Inter-day: 89.33 - 96.37[6] | <13.55[7] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 10[2] | Not Specified | 100[6] | 20[7] |
Experimental Protocol: Liquid-Liquid Extraction of Irbesartan from Human Plasma for LC-MS/MS Analysis
This protocol is adapted from a validated method for the quantification of Irbesartan in human plasma.[5]
1. Materials and Reagents
-
Human plasma (collected in tubes containing an appropriate anticoagulant)
-
Irbesartan reference standard
-
Telmisartan (Internal Standard - ISTD)
-
Ethyl acetate (HPLC grade)
-
n-Hexane (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Di-Potassium hydrogen phosphate (B84403) (K₂HPO₄) anhydrous (AR grade)
-
Ammonium (B1175870) formate (B1220265) (AR grade)
-
Formic acid (AR grade)
-
Deionized water
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge (capable of 1891 x g and 10°C)
-
Nitrogen evaporator
2. Preparation of Solutions
-
Irbesartan Stock Solution (1 mg/mL): Accurately weigh and dissolve Irbesartan reference standard in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the stock solution with a suitable diluent (e.g., 50% methanol in water) to create calibration curve standards and quality control samples.
-
Internal Standard (ISTD) Working Solution (5.0 µg/mL): Prepare a solution of Telmisartan in a suitable solvent.[5]
-
1.0 M Di-Potassium Hydrogen Phosphate Solution: Dissolve the required amount of K₂HPO₄ in deionized water.[5]
-
Extraction Solvent: Mix ethyl acetate and n-hexane in an 80:20 (v/v) ratio.[5]
-
Mobile Phase (for LC-MS/MS): Mix 2 mM ammonium formate (pH adjusted to 4.0 with formic acid) and methanol in a 20:80 (v/v) ratio.[5]
3. Sample Preparation and Extraction
-
Aliquoting Plasma: Transfer 100 µL of human plasma into a clean microcentrifuge tube.
-
Spiking with Internal Standard: Add 50 µL of the 5.0 µg/mL ISTD working solution to the plasma sample.[5]
-
Vortexing: Vortex the mixture for 30 seconds to ensure homogeneity.
-
Addition of Buffer: Add 100 µL of 1.0 M Di-Potassium hydrogen phosphate solution.[5]
-
Addition of Extraction Solvent: Add 2.5 mL of the extraction solvent (ethyl acetate: n-Hexane, 80:20, v/v).[5]
-
Extraction: Vortex the sample vigorously for 10 minutes to facilitate the transfer of Irbesartan and the ISTD into the organic phase.
-
Centrifugation: Centrifuge the sample at 1891 x g for 5 minutes at 10°C to separate the aqueous and organic layers.[5]
-
Supernatant Transfer: Carefully transfer the upper organic layer (approximately 2.0 mL) to a clean glass tube.[5]
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[5]
-
Reconstitution: Reconstitute the dried residue in a suitable volume of the mobile phase (e.g., 100-200 µL).
-
Analysis: Vortex the reconstituted sample and inject an aliquot into the LC-MS/MS system for analysis.
Visualizations
Caption: Workflow for Irbesartan LLE from plasma.
Disclaimer: This protocol is for research purposes only and should be adapted and validated by the end-user for their specific application. Always follow appropriate laboratory safety procedures.
References
- 1. ijpsm.com [ijpsm.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. A rapid LC-MS/MS method for simultaneous determination of berberine and irbesartan in rat plasma: Application to the drug-drug pharmacokinetic interaction study after oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid-Phase Extraction Protocol for the Quantification of Irbesartan and its Internal Standard in Human Plasma
Application Note AP-SPE-001
Abstract
This application note presents a detailed and robust solid-phase extraction (SPE) method for the simultaneous quantification of the angiotensin II receptor antagonist, Irbesartan, and its stable isotope-labeled internal standard (IS), Irbesartan-d4, in human plasma. The described protocol is designed for researchers, scientists, and drug development professionals requiring a reliable and reproducible method for pharmacokinetic and bioanalytical studies. The methodology employs polymeric reversed-phase SPE cartridges for efficient sample clean-up and concentration prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides comprehensive experimental procedures, quantitative performance data, and a visual workflow to ensure successful implementation.
Introduction
Irbesartan is a widely prescribed medication for the treatment of hypertension.[1] Accurate and precise quantification of Irbesartan in biological matrices, such as human plasma, is crucial for pharmacokinetic assessments, bioequivalence studies, and therapeutic drug monitoring. Solid-phase extraction is a preferred sample preparation technique as it effectively removes endogenous interferences like proteins and phospholipids, thereby reducing matrix effects and improving the sensitivity and robustness of subsequent LC-MS/MS analysis. The use of a stable isotope-labeled internal standard, such as Irbesartan-d4, is the gold standard in quantitative bioanalysis as it co-elutes with the analyte and effectively corrects for variability during sample preparation and analysis.[1]
Experimental Protocols
This section details the materials, reagents, and step-by-step procedures for the solid-phase extraction of Irbesartan and its internal standard from human plasma.
Materials and Reagents
-
Analytes: Irbesartan, Irbesartan-d4 (Internal Standard)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (B129727) (LC-MS grade), Formic Acid (LC-MS grade)
-
Reagents: Human plasma (K2-EDTA), Ultrapure water, Ammonium (B1175870) Acetate (B1210297)
-
SPE Cartridges: Strata-X, 33 µm polymeric sorbent or Oasis HLB SPE cartridges
-
Equipment: High-Performance Liquid Chromatography (HPLC) system, Triple Quadrupole Mass Spectrometer, Analytical balance, Centrifuge, Vortex mixer, Pipettes, SPE manifold
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Irbesartan and Irbesartan-d4 in methanol to obtain individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the Irbesartan stock solution in a 50:50 (v/v) mixture of methanol and water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (25.0 ng/mL): Dilute the Irbesartan-d4 stock solution in a suitable diluent.
Sample Preparation
-
Pipette a 50 µL aliquot of the plasma sample (blank, standard, QC, or unknown) into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (25.0 ng/mL of Irbesartan-d4).
-
To this mixture, add 100 µL of 2% formic acid.
-
Vortex the sample for 1 minute.
Solid-Phase Extraction (SPE) Procedure
The following protocol is based on the use of Strata-X polymeric sorbent cartridges.[2]
-
Conditioning: Condition the SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of water and 1.0 mL of 2% formic acid solution.
-
Loading: Load the entire pre-treated sample mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1.0 mL of 100 mM ammonium acetate followed by 1.0 mL of water.
-
Elution: Elute the analyte and internal standard with 0.50 mL of the mobile phase (methanol:0.2% formic acid, 85:15, v/v).
-
Final Extract: An aliquot of 15 µL of the eluate is then injected into the LC-MS/MS system for analysis.
LC-MS/MS Analytical Conditions
-
HPLC System: Shimadzu HPLC system with a Hypurity Advance C18 column (50 mm × 4.6 mm, 5 µm).[2]
-
Mobile Phase: An isocratic mobile phase consisting of methanol and 0.2% formic acid (85:15, v/v) is pumped at a flow rate of 0.70 mL/min.[2][3]
-
Mass Spectrometer: AB Sciex API-3000 mass spectrometer with a TurboIonSpray interface.[3]
-
Ionization Mode: Positive ion mode.[3]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
Quantitative Data Summary
The following tables summarize the quantitative performance of the SPE-LC-MS/MS method for Irbesartan.
| Parameter | Irbesartan | Irbesartan-d4 (IS) | Reference |
| Linearity Range | 50.0–9982 ng/mL | N/A | [2] |
| Lower Limit of Quantification (LLOQ) | 50.0 ng/mL | N/A | [2] |
| Average Matrix Factor | 1.00 - 1.01 | N/A | [2] |
Table 1: Method Performance Characteristics
| Analyte | Quality Control Level | Mean Recovery (%) | Precision (%RSD) | Accuracy (%Bias) | Reference |
| Irbesartan | Low (LQC) | Not Specified | <15% | ±15% | [2] |
| Irbesartan | Medium (MQC) | Not Specified | <15% | ±15% | [2] |
| Irbesartan | High (HQC) | Not Specified | <15% | ±15% | [2] |
Table 2: Recovery, Precision, and Accuracy Data
Experimental Workflow Diagram
Caption: Workflow for the solid-phase extraction of Irbesartan.
Conclusion
The solid-phase extraction method detailed in this application note provides a reliable and efficient procedure for the quantification of Irbesartan and its internal standard, Irbesartan-d4, in human plasma. The protocol, coupled with LC-MS/MS analysis, demonstrates excellent performance in terms of linearity and minimal matrix effects, meeting the stringent requirements for bioanalytical method validation. This method is well-suited for high-throughput analysis in clinical and research settings, enabling accurate pharmacokinetic profiling of Irbesartan.
References
Application Note: Quantitative Analysis of Irbesartan and Irbesartan-¹³C,d₄ by LC-MS/MS
An application note and protocol for the quantitative analysis of Irbesartan (B333) and its stable isotope-labeled internal standard, Irbesartan-¹³C,d₄, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction Irbesartan is an angiotensin II receptor antagonist widely used in the treatment of hypertension.[1][2] Accurate and reliable quantification of Irbesartan in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and clinical drug monitoring.[3][4][5] This document provides a detailed protocol for the determination of Irbesartan using an LC-MS/MS (B15284909) method, with Irbesartan-¹³C,d₄ as the internal standard (IS). The use of a stable isotope-labeled internal standard like Irbesartan-d₄ or its ¹³C variant is common to correct for matrix effects and variations in sample processing.[6][7] The methodologies described are applicable to researchers, scientists, and professionals in drug development.
Principle The method employs liquid chromatography to separate Irbesartan and its internal standard from endogenous components in the sample matrix. Subsequently, tandem mass spectrometry is used for detection and quantification. The analytes are ionized, typically using electrospray ionization (ESI), and specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode to ensure selectivity and sensitivity.[8][9] Both positive and negative ionization modes have been successfully applied for the analysis of Irbesartan.[6][7]
Experimental Protocols
1. Sample Preparation The choice of sample preparation technique depends on the sample matrix (e.g., plasma, serum) and the desired level of cleanliness and recovery. Common methods include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1][6][9]
Protocol: Protein Precipitation (PPT) This is a rapid and straightforward method suitable for high-throughput analysis.
-
To a 100 µL aliquot of plasma sample in a microcentrifuge tube, add 50 µL of the Internal Standard working solution (e.g., 10 µg/mL of Irbesartan-¹³C,d₄ in methanol).
-
Vortex the sample for 30 seconds.
-
Add 300 µL of cold acetonitrile (B52724) (or a mixture of methanol (B129727) and acetonitrile) to precipitate the proteins.[3][4]
-
Vortex vigorously for 2 minutes.
-
Centrifuge the sample at high speed (e.g., 13,000 rpm) for 5 minutes at 4°C.[10]
-
Carefully transfer the supernatant to a clean tube or a well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100-200 µL of the mobile phase.
-
Vortex briefly and inject a small volume (e.g., 15 µL) into the LC-MS/MS system.[6]
Alternative Protocols:
-
Liquid-Liquid Extraction (LLE): This method offers a cleaner extract. After adding the internal standard, the sample is typically alkalinized, and an organic solvent like ethyl acetate/n-hexane (80:20, v/v) or diethyl ether/dichloromethane (70:30, v/v) is used for extraction.[1][7]
-
Solid-Phase Extraction (SPE): SPE can provide the cleanest samples and is suitable for achieving very low limits of quantification.[6]
2. Liquid Chromatography (LC) Conditions The following table summarizes typical LC parameters for the separation of Irbesartan. Reverse-phase chromatography with a C18 column is most common.[1][6][7][9]
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Hypurity Advance C18 (50 x 4.6 mm, 5 µm)[6] | Ace 5 C18 (100 x 4.6 mm, 5 µm)[7] | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[4] |
| Mobile Phase | A: 0.2% Formic Acid in WaterB: Methanol[6] | A: 0.1% Formic Acid in WaterB: Methanol[7] | A: 10 mM Ammonium AcetateB: Acetonitrile:Methanol (82:18) |
| Gradient/Isocratic | Isocratic: 15% A, 85% B[6] | Isocratic: 30% A, 70% B[7] | Isocratic: 15% A, 85% B (combined from[4]) |
| Flow Rate | 0.70 mL/min[6] | 1.0 mL/min[7] | 0.4 mL/min[4] |
| Column Temp. | 40°C[1] | Ambient | Not Specified |
| Injection Volume | 15 µL[6] | 10 µL | 5 µL |
| Run Time | ~2.0 minutes[6] | ~3.0 minutes | ~2.5 minutes[9] |
3. Mass Spectrometry (MS) Conditions Detection is performed on a triple quadrupole mass spectrometer. Both positive and negative ESI modes can be used. Parameters should be optimized for the specific instrument in use.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | +5000 V (Positive Mode)[6] / -4500 V (Negative Mode) |
| Source Temperature | 500°C[6] |
| Collision Gas | Nitrogen, set to instrument-specific optimum (e.g., 7 psi)[6] |
| Dwell Time | 200 ms per transition[7] |
MRM Transitions and Compound Parameters The following tables provide the quantitative MRM transitions and typical voltage parameters for Irbesartan and its deuterated internal standard. Note that parameters for Irbesartan-¹³C,d₄ would be very similar to Irbesartan-d₄.
Positive Ion Mode (ESI+)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Irbesartan | 429.3 | 195.1 | [10] |
| Irbesartan | 429.79 | 207.12 | [1] |
| Irbesartan-d₄ | 433.5 | 207.0 | [6] |
Negative Ion Mode (ESI-)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Reference |
| Irbesartan | 427.1 | 193.0 | -25 | [7] |
| Irbesartan | 427.2 | 206.9 | Not specified | [9][11] |
| Irbesartan-d₄ | 431.1 | 193.0 | -25 | [7] |
Note: The exact m/z values may vary slightly depending on instrument calibration and resolution. Collision energy is a key parameter that requires optimization on the specific mass spectrometer being used.
Data Analysis and Quality Control
-
Calibration Curve: A calibration curve is constructed by plotting the peak area ratio (Irbesartan / Irbesartan-¹³C,d₄) against the concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used. Linearity is often observed in ranges such as 5-3000 ng/mL.[9]
-
Quality Control (QC) Samples: QC samples at low, medium, and high concentrations should be analyzed in replicate with each batch of unknown samples to ensure the accuracy and precision of the method.
Workflow Visualization
The following diagram illustrates the general workflow for the quantitative analysis of Irbesartan.
Caption: Workflow for Irbesartan analysis.
References
- 1. jocpr.com [jocpr.com]
- 2. ijpsm.com [ijpsm.com]
- 3. researchgate.net [researchgate.net]
- 4. New ultra-performance liquid chromatography-tandem mass spectrometry method for the determination of irbesartan in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of irbesartan and major proteins in human plasma by mass spectrometry with time-of-flight analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijpcbs.com [ijpcbs.com]
- 8. A rapid LC-MS/MS method for simultaneous determination of berberine and irbesartan in rat plasma: Application to the drug-drug pharmacokinetic interaction study after oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of irbesartan and hydrochlorothiazide in human plasma by ultra high performance liquid chromatography tandem mass spectrometry and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aragen.com [aragen.com]
- 11. researchgate.net [researchgate.net]
Quantitative Analysis of Irbesartan and its Deuterated Internal Standard Using LC-MS/MS
Application Note and Protocol
This document provides a detailed methodology for the quantitative analysis of Irbesartan (B333), an angiotensin II receptor antagonist used in the treatment of hypertension, and its deuterated internal standard (IS), Irbesartan-d4, in biological matrices. The protocol is intended for researchers, scientists, and drug development professionals familiar with liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques.
Introduction
Irbesartan is an orally active antihypertensive agent. Accurate and reliable quantification of Irbesartan in biological samples is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as Irbesartan-d4, is the gold standard for quantitative bioanalysis using LC-MS/MS. This approach ensures high accuracy and precision by compensating for variations during sample preparation and instrumental analysis. This application note describes a robust LC-MS/MS method for the simultaneous determination of Irbesartan and Irbesartan-d4.
Experimental
Materials and Reagents
-
Irbesartan reference standard
-
Irbesartan-d4 internal standard
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Ultrapure water
-
Human plasma (or other relevant biological matrix)
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Liquid Chromatography Conditions
The following table summarizes typical liquid chromatography conditions for the analysis of Irbesartan.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol (50:50, v/v) |
| Gradient | Refer to specific validated methods for gradient details. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry Conditions
Mass spectrometric detection is performed in the positive ion mode using Multiple Reaction Monitoring (MRM).[1][2] The specific transitions for Irbesartan and Irbesartan-d4 are optimized for sensitivity and specificity.
MRM Transitions and Mass Spectrometric Parameters
The table below summarizes the key mass spectrometric parameters for the quantification of Irbesartan and its deuterated internal standard, Irbesartan-d4. These values may require optimization based on the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference(s) |
| Irbesartan | 429.3 | 195.1 | Positive | [3] |
| 429.1 | 206.9 | Positive | ||
| 427.2 | 206.9 | Negative | [4] | |
| 427.2 | 193.08 | Negative | [5] | |
| 429.0 | 207.0 | Positive | [2] | |
| Irbesartan-d4 | 433.0 | 211.0 | Positive | [1] |
| 433.5 | 211.5 | Positive | [2] |
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Irbesartan and Irbesartan-d4 in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Irbesartan stock solution with a 50:50 mixture of methanol and water to create calibration curve (CC) standards at various concentration levels.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the CC standards.
-
Internal Standard (IS) Working Solution: Dilute the Irbesartan-d4 stock solution with a 50:50 mixture of methanol and water to achieve a final concentration of 100 ng/mL.
Sample Preparation from Plasma
Two common methods for plasma sample preparation are protein precipitation and solid-phase extraction.
Protocol 1: Protein Precipitation
-
Pipette 50 µL of plasma sample (blank, standard, QC, or unknown) into a microcentrifuge tube.
-
Add 150 µL of the IS working solution prepared in acetonitrile.
-
Vortex the mixture for 1 minute to precipitate plasma proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
-
Condition an appropriate SPE cartridge (e.g., C18) according to the manufacturer's instructions.
-
Load the plasma sample, to which the IS has been added, onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.[2]
Data Analysis
The concentration of Irbesartan in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of Irbesartan in the QC and unknown samples is then interpolated from this calibration curve.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the quantitative analysis of Irbesartan.
Caption: Experimental workflow for Irbesartan quantification.
Caption: Rationale for using a deuterated internal standard.
References
- 1. Simultaneous quantification of candesartan and irbesartan in rabbit eye tissues by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Irbesartan in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry [journal11.magtechjournal.com]
- 4. Simultaneous determination of irbesartan and hydrochlorothiazide in human plasma by ultra high performance liquid chromatography tandem mass spectrometry and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New ultra-performance liquid chromatography-tandem mass spectrometry method for the determination of irbesartan in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to resolve matrix effects in Irbesartan bioanalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve matrix effects in the bioanalysis of Irbesartan.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact Irbesartan bioanalysis?
A: Matrix effects are the alteration of ionization efficiency of the analyte of interest by the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine). In the bioanalysis of Irbesartan, these effects can lead to either ion suppression or enhancement, resulting in inaccurate quantification, poor reproducibility, and compromised assay sensitivity. The primary cause is often phospholipids (B1166683) from plasma that are not adequately removed during sample preparation.
Q2: What are the common signs of significant matrix effects in my Irbesartan assay?
A: Key indicators of matrix effects include:
-
Poor reproducibility of quality control (QC) samples, especially at the lower limit of quantification (LLOQ).
-
Inconsistent analyte peak areas between samples and standards prepared in a clean solvent.
-
A significant difference (typically >15%) in the analyte response when comparing a sample spiked post-extraction with a pure standard solution.
-
Drifting of the baseline or the appearance of interfering peaks in the chromatogram.
Q3: Which sample preparation technique is most effective for minimizing matrix effects for Irbesartan?
A: While protein precipitation (PPT) is a simple and fast method, it is often insufficient for removing phospholipids that cause significant matrix effects in Irbesartan analysis. Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are generally more effective at producing cleaner extracts and reducing matrix effects. SPE, in particular, can offer high recovery and significantly minimize matrix effects, with reported recovery rates for Irbesartan being around 96.4% and for its active metabolite, EXP3174, around 95.8%.
Troubleshooting Guides
Issue 1: Inconsistent Peak Areas and Poor Reproducibility
This issue is often a direct result of variable matrix effects between different samples.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent peak areas.
Detailed Steps:
-
Quantify the Matrix Effect: Perform a quantitative assessment of the matrix effect. A common approach is to compare the peak area of an analyte spiked into an extracted blank matrix sample (post-extraction) with the peak area of the analyte in a pure solvent.
-
Matrix Effect (%) = (Peak Area in Post-Extracted Spike / Peak Area in Neat Solution) * 100
-
A value < 85% indicates ion suppression, while a value > 115% suggests ion enhancement.
-
-
Optimize Sample Preparation: If significant matrix effects are observed, consider switching to a more rigorous sample preparation method.
-
See the "Comparison of Sample Preparation Techniques" table below for guidance.
-
If using SPE, ensure the correct sorbent and elution solvents are being used. For Irbesartan, a mixed-mode cation exchange SPE cartridge can be effective.
-
-
Modify Chromatographic Conditions:
-
Improve Separation: Ensure that Irbesartan is chromatographically separated from the phospholipid-rich region. This can be achieved by adjusting the gradient profile of the mobile phase.
-
Use a Diverter Valve: Program a diverter valve to direct the early eluting, more polar components (including many phospholipids) to waste, only allowing the fraction containing Irbesartan to enter the mass spectrometer.
-
Issue 2: Low Analyte Recovery
Low recovery can be due to inefficient extraction or degradation of the analyte during sample processing.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low analyte recovery.
Detailed Steps:
-
Evaluate Extraction Solvents (LLE): For LLE, the choice of organic solvent is critical. A mixture of methyl tert-butyl ether and dichloromethane (B109758) (70:30, v/v) has been shown to provide good recovery for Irbesartan. Ensure the pH of the aqueous phase is optimized to keep Irbesartan in its non-ionized form for efficient partitioning into the organic layer.
-
Optimize SPE Protocol:
-
Conditioning and Equilibration: Ensure the SPE cartridge is properly conditioned and equilibrated to allow for optimal interaction with the analyte.
-
Loading: Do not exceed the binding capacity of the sorbent.
-
Washing: Use a wash solvent that is strong enough to remove interferences but weak enough to not elute Irbesartan.
-
Elution: Use a solvent that can effectively disrupt the interaction between Irbesartan and the sorbent to ensure complete elution. For a C18 sorbent, methanol (B129727) is often used for elution.
-
-
Assess Analyte Stability: Investigate the stability of Irbesartan under the conditions of your sample preparation workflow (e.g., temperature, pH, exposure to light).
Data and Protocols
Comparison of Sample Preparation Techniques for Irbesartan Bioanalysis
| Technique | Average Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 95% | 70 - 90% (Suppression) | Simple, fast, low cost | High matrix effects, low selectivity |
| Liquid-Liquid Extraction (LLE) | 90 - 102% | 95 - 105% | Good selectivity, moderate cost | Can be labor-intensive, requires solvent optimization |
| Solid-Phase Extraction (SPE) | > 95% | > 98% | High selectivity, excellent cleanup, high recovery | Higher cost, requires method development |
Detailed Experimental Protocols
1. Solid-Phase Extraction (SPE) Protocol
This protocol is a general guideline and may require optimization for your specific application.
-
Cartridge: C18 (50 mg, 1 mL)
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of internal standard (e.g., Irbesartan-d4) and 200 µL of 2% formic acid in water. Vortex for 30 seconds.
-
Protocol Steps:
-
Condition: 1 mL of methanol.
-
Equilibrate: 1 mL of water.
-
Load: Load the pre-treated sample.
-
Wash: 1 mL of 10% methanol in water.
-
Elute: 1 mL of methanol.
-
-
Post-Elution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.
2. Liquid-Liquid Extraction (LLE) Protocol
-
Sample Preparation: To 500 µL of plasma, add 50 µL of internal standard and 100 µL of 0.1 M NaOH. Vortex.
-
Extraction: Add 3 mL of extraction solvent (e.g., methyl tert-butyl ether:dichloromethane, 70:30, v/v). Vortex for 5 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes.
-
Separation and Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.
3. Chromatographic Conditions
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient might start at 10% B, ramp up to 90% B, hold, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Detection: Tandem mass spectrometry (MS/MS) in positive ion mode. The transition for Irbesartan is typically m/z 429.2 → 207.1.
Technical Support Center: Optimizing Irbesartan and Internal Standard Recovery from Plasma
Welcome to the Technical Support Center for the bioanalysis of Irbesartan (B333). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and improving the recovery of Irbesartan and its internal standard from plasma samples during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting Irbesartan and its internal standard from plasma?
A1: The three primary techniques for extracting Irbesartan and its internal standard from plasma are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method often depends on the desired level of sample cleanup, sensitivity, and throughput.[1][2]
-
Protein Precipitation (PPT): This is a rapid and straightforward method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the plasma sample to precipitate proteins.[3][4][5] It is often used for high-throughput screening.
-
Liquid-Liquid Extraction (LLE): LLE involves the use of two immiscible solvents to separate the analytes from the plasma matrix. A common solvent combination for Irbesartan is diethyl ether and dichloromethane.[6][7]
-
Solid-Phase Extraction (SPE): SPE is a highly selective method that uses a solid sorbent to retain the analyte and internal standard, which are then eluted with an appropriate solvent. This technique generally results in the cleanest extracts.[8]
Q2: Which internal standards are commonly used for Irbesartan analysis in plasma?
A2: Several internal standards (IS) are used for the quantification of Irbesartan in plasma. The ideal IS should have similar physicochemical properties to Irbesartan. Commonly used internal standards include:
Q3: What are the acceptable recovery rates for Irbesartan and its internal standard?
A3: While there isn't a strict universal value, in bioanalytical method development, the recovery of the analyte and internal standard should be consistent, precise, and reproducible.[9] Generally, recovery rates above 70% are considered good. However, the main criterion is the consistency of the recovery across different concentrations.
Troubleshooting Guides
Low Recovery of Irbesartan and/or Internal Standard
Problem: You are experiencing low recovery of Irbesartan and/or its internal standard from plasma samples.
| Potential Cause | Troubleshooting Suggestion |
| Suboptimal Extraction Solvent (LLE) | The choice of extraction solvent is critical. For Irbesartan, a mixture of ethyl acetate (B1210297) and n-hexane (e.g., 80:20 v/v) has been shown to be effective.[9][13] Experiment with different solvent polarities and ratios to optimize extraction efficiency. |
| Inefficient Protein Precipitation (PPT) | Ensure a sufficient volume of precipitating solvent is used. A common ratio is 3 parts solvent to 1 part plasma. Acetonitrile is often more efficient than methanol for protein precipitation.[14] Vortex the sample thoroughly and allow sufficient time for precipitation. |
| Incorrect pH during Extraction (LLE/SPE) | The pH of the sample can significantly impact the extraction efficiency of ionizable compounds like Irbesartan. Adjusting the pH of the plasma sample before extraction can improve recovery. |
| Incomplete Elution from SPE Cartridge | The elution solvent may not be strong enough to desorb the analytes completely from the SPE sorbent. Try a stronger elution solvent or increase the elution volume. Ensure the cartridge does not dry out before the elution step. |
| Analyte Binding to Labware | Irbesartan may adsorb to certain types of plastic or glass. Silanized glassware or low-binding microcentrifuge tubes can help minimize this issue. |
High Matrix Effects
Problem: You are observing significant ion suppression or enhancement in your LC-MS/MS analysis, indicating matrix effects.
| Potential Cause | Troubleshooting Suggestion |
| Insufficient Sample Cleanup | Protein precipitation is a relatively "crude" cleanup method. If matrix effects are high, consider switching to a more rigorous technique like LLE or SPE to remove more interfering components from the plasma.[1] |
| Co-elution with Phospholipids (B1166683) | Phospholipids from the plasma membrane are a common source of matrix effects. Optimize your chromatographic method to separate the analytes from the phospholipid elution zone. A diversion valve on the mass spectrometer can also be used to divert the early-eluting phospholipids away from the ion source. |
| Choice of Internal Standard | A stable isotope-labeled internal standard (e.g., Irbesartan-d4) is the best choice to compensate for matrix effects as it co-elutes and experiences the same ion suppression or enhancement as the analyte.[8][15] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is based on a validated method for the extraction of Irbesartan from human plasma.[9]
-
Sample Preparation: To 100 µL of plasma in a vial, add 50 µL of the internal standard working solution (e.g., Telmisartan at 5.0 µg/mL).
-
Vortex: Vortex the sample for 30 seconds.
-
pH Adjustment: Add 100 µL of 1.0 M Di-Potassium hydrogen phosphate (B84403) anhydrous solution.
-
Extraction: Add 2.5 mL of the extraction solvent (ethyl acetate: n-Hexane, 80:20 v/v).
-
Vortex Extraction: Vortex the sample for 10 minutes.
-
Centrifugation: Centrifuge at approximately 1900 x g for 5 minutes at 10°C.
-
Supernatant Transfer: Transfer 2.0 mL of the upper organic layer to a clean glass tube.
-
Evaporation: Evaporate the solvent to dryness at 40°C under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.
Protocol 2: Protein Precipitation (PPT)
This protocol is a general procedure for protein precipitation.
-
Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex: Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.
Quantitative Data Summary
The following tables summarize recovery data from various published methods.
Table 1: Recovery of Irbesartan from Plasma
| Extraction Method | Internal Standard | Irbesartan Recovery (%) | Reference |
| Liquid-Liquid Extraction | Telmisartan | 54.62 - 70.76 | [9] |
| Liquid-Liquid Extraction | Losartan | 73.3 - 77.1 | [6] |
| Organic Solvent Extraction | Not specified | 96.93 | [16] |
| Liquid-Liquid Extraction | Valsartan | 74.26 - 80.34 | [12] |
| Protein Precipitation | Losartan | 98.4 | [4] |
| Protein Precipitation | Telmisartan | 90.9 | [5] |
Table 2: Recovery of Internal Standards from Plasma
| Internal Standard | Extraction Method | IS Recovery (%) | Reference |
| Telmisartan | Liquid-Liquid Extraction | 90 | [9] |
| Losartan | Protein Precipitation | 99.1 | [4] |
| Telmisartan | Protein Precipitation | 90.4 | [5] |
Visualized Workflows
The following diagrams illustrate the experimental workflows for different extraction methods.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of irbesartan and hydrochlorothiazide in human plasma by ultra high performance liquid chromatography tandem mass spectrometry and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC determination of irbesartan in human plasma: its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Irbesartan in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry [journal11.magtechjournal.com]
- 6. Liquid chromatographic determination of irbesartan in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpcbs.com [ijpcbs.com]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. New ultra-performance liquid chromatography-tandem mass spectrometry method for the determination of irbesartan in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC determination of irbesartan in human plasma: its application to pharmacokinetic studies. | Semantic Scholar [semanticscholar.org]
- 12. Mahidol IR [repository.li.mahidol.ac.th]
- 13. jocpr.com [jocpr.com]
- 14. agilent.com [agilent.com]
- 15. benchchem.com [benchchem.com]
- 16. spuvvn.edu [spuvvn.edu]
Optimizing LC-MS/MS sensitivity for Irbesartan quantification
Welcome to the Technical Support Center for Irbesartan (B333) Quantification via LC-MS/MS. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize the sensitivity and robustness of your analytical method.
Troubleshooting Guide: Enhancing Assay Sensitivity
Low sensitivity is a common issue in LC-MS/MS bioanalysis. This section provides a structured approach to identifying and resolving the root causes of poor Irbesartan signal intensity.
Problem: Low or No Irbesartan Signal
This troubleshooting guide follows a logical workflow from sample preparation to data acquisition to diagnose sensitivity issues.
Caption: Troubleshooting decision tree for low Irbesartan signal.
Frequently Asked Questions (FAQs)
Q1: What are the optimal MS/MS parameters for Irbesartan?
A1: The choice between positive or negative ionization mode can impact sensitivity. Positive mode is frequently cited. The protonated molecule [M+H]⁺ has a mass-to-charge ratio (m/z) of approximately 429.2. In negative mode, the deprotonated molecule [M-H]⁻ is observed at m/z 427.2.[1][2][3]
Below is a summary of commonly used Multiple Reaction Monitoring (MRM) transitions. Optimization of collision energy (CE) is crucial and should be performed on your specific instrument.
| Ionization Mode | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Typical Internal Standard (IS) | IS Transition (m/z) |
| Positive (ESI+) | 429.2 - 429.5 | 207.0 | Telmisartan | 515.0 → 276.0[3][4] |
| 429.1 | 206.9 | Diphenhydramine | 256.2 → 167.0[5] | |
| 429.0 | 207.0 | Irbesartan-d₄ | 433.0 → 211.0[6] | |
| Negative (ESI-) | 427.2 | 193.08 | Telmisartan | 513.2 → 469.3[1] |
| 427.2 | 206.9 | Losartan | (Varies)[2] |
Q2: Which sample preparation method is best for plasma samples?
A2: The choice of sample preparation method depends on the required sensitivity, sample cleanliness, and throughput. Each method has distinct advantages and disadvantages.
| Method | Procedure | Advantages | Disadvantages | Reported Recovery |
| Protein Precipitation (PPT) | Add 2-3 volumes of cold acetonitrile (B52724) or methanol (B129727) to 1 volume of plasma, vortex, centrifuge, and inject the supernatant.[2][4] | Fast, simple, inexpensive, high recovery. | Can result in significant matrix effects (ion suppression).[7] | ~91%[4] |
| Liquid-Liquid Extraction (LLE) | Extract with an immiscible organic solvent (e.g., Ethyl Acetate:n-Hexane), evaporate the organic layer, and reconstitute.[8] | Cleaner extract than PPT, reducing matrix effects. | More labor-intensive, may have lower recovery. | 55-71%[8] |
| Solid-Phase Extraction (SPE) | Condition a cartridge (e.g., C18, HLB), load the sample, wash away interferences, and elute the analyte.[9] | Provides the cleanest extracts, minimizing matrix effects. | Most expensive and time-consuming method development. | >90% (Implied)[9] |
Q3: How can I minimize matrix effects?
A3: Matrix effects, typically ion suppression for Irbesartan, occur when co-eluting compounds from the biological matrix interfere with the ionization of the analyte.[7][10] To mitigate this:
-
Improve Chromatographic Separation: Ensure Irbesartan does not elute in regions with high concentrations of matrix components like phospholipids. Using a longer gradient or a different column chemistry can help.
-
Enhance Sample Cleanup: Switch from protein precipitation to a more rigorous method like LLE or SPE to remove interfering compounds before injection.[11]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal internal standard, such as Irbesartan-d₄, will co-elute with the analyte and experience the same degree of matrix effects, thereby providing the most accurate correction and quantification.[6][9]
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components.
Q4: What is a suitable internal standard (IS) for Irbesartan analysis?
A4: The best choice is a stable isotope-labeled version of the analyte, like Irbesartan-d₄ , as it has nearly identical chemical properties and chromatographic behavior.[6][9] If a SIL-IS is unavailable, structural analogs like Telmisartan or Losartan are commonly used and have proven effective.[1][2][4]
Experimental Protocols
Protocol 1: Sample Preparation by Protein Precipitation (PPT)
This protocol is a rapid method suitable for high-throughput analysis.
-
Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of internal standard (IS) working solution (e.g., Telmisartan in methanol).
-
Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial.
-
Inject 5-10 µL of the supernatant into the LC-MS/MS system.
Protocol 2: General LC-MS/MS Operating Conditions
These are starting conditions that should be optimized for your specific instrumentation.
Liquid Chromatography (LC) Parameters:
-
Column: C18 reverse-phase column (e.g., Zorbax SB C18, 2.1 x 50 mm, 3.5 µm).[4]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 20% B, ramp to 90% B over 3 minutes, hold for 1 minute, return to initial conditions, and equilibrate for 2 minutes.
-
Column Temperature: 40°C.[8]
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Parameters:
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 4500 V.
-
Source Temperature: 500°C.[9]
-
MRM Transition: As listed in the table in Q1 (e.g., 429.2 → 207.0 for Irbesartan).
-
Collision Gas: Argon.
-
Dwell Time: 200 ms.[9]
Method Workflow and Logic
The following diagram illustrates the typical workflow for quantifying Irbesartan in a biological matrix, highlighting the critical stages where optimization can enhance sensitivity.
Caption: Workflow for Irbesartan bioanalysis and key optimization points.
References
- 1. New ultra-performance liquid chromatography-tandem mass spectrometry method for the determination of irbesartan in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of irbesartan and hydrochlorothiazide in human plasma by ultra high performance liquid chromatography tandem mass spectrometry and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Irbesartan in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry [journal11.magtechjournal.com]
- 5. A rapid LC-MS/MS method for simultaneous determination of berberine and irbesartan in rat plasma: Application to the drug-drug pharmacokinetic interaction study after oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous quantification of candesartan and irbesartan in rabbit eye tissues by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
Common interferences in the bioanalysis of Irbesartan
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the bioanalysis of Irbesartan (B333).
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in the bioanalysis of Irbesartan?
A1: Common sources of interference in the bioanalysis of Irbesartan can be broadly categorized as:
-
Endogenous Matrix Components: Lipids, proteins, and other components naturally present in biological samples like plasma and urine can interfere with the analysis. This is often referred to as a "matrix effect" and can lead to ion suppression or enhancement in mass spectrometry-based assays.[1][2]
-
Co-administered Drugs: Medications taken concurrently with Irbesartan can potentially interfere if they or their metabolites have similar chemical properties or chromatographic retention times. Potential interacting drugs include other angiotensin II receptor blockers (ARBs), ACE inhibitors, NSAIDs, diuretics like hydrochlorothiazide (B1673439), and lithium.[3][4]
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Metabolites of Irbesartan: Irbesartan is metabolized in the body, primarily by the cytochrome P450 2C9 (CYP2C9) enzyme, to several metabolites, including hydroxylated and glucuronidated forms.[5][6] These metabolites can potentially cross-react or co-elute with the parent drug, leading to inaccurate quantification.
-
Degradation Products: Irbesartan can degrade under certain conditions, such as in acidic or alkaline environments, forming degradation products that may interfere with the analysis.[7][8][9]
-
Contaminants: Contaminants from sample collection tubes, solvents, or lab equipment can also introduce interfering peaks.
Q2: What is a "matrix effect" and how can it affect my Irbesartan analysis?
A2: A matrix effect is the alteration of the ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix.[2] In the context of LC-MS/MS analysis of Irbesartan in biological fluids, endogenous components like phospholipids (B1166683) can suppress or enhance the ionization of Irbesartan and its internal standard. This can lead to:
-
Inaccurate Quantification: If the matrix effect is different between the calibration standards and the study samples.
-
Poor Reproducibility: If the matrix effect varies from sample to sample.
To mitigate matrix effects, it is crucial to develop a robust sample preparation method (e.g., solid-phase extraction or liquid-liquid extraction) to remove interfering components and to use a stable isotope-labeled internal standard.[10][11]
Q3: Can co-administered drugs interfere with Irbesartan quantification?
A3: Yes, co-administered drugs can be a source of interference. For example, if a patient is taking multiple antihypertensive medications, there is a potential for interference. While modern LC-MS/MS methods are highly selective, it is good practice to be aware of the patient's full medication list. A validation study demonstrated no significant interference from hydrochlorothiazide when analyzed simultaneously with Irbesartan.[10] However, other drugs with similar structures or that are metabolized by the same enzymes could potentially interfere.
Troubleshooting Guides
Issue 1: Unexpected Peaks in the Chromatogram
| Possible Cause | Troubleshooting Step |
| Contamination | 1. Analyze a blank solvent injection to check for system contamination. 2. Use fresh, high-purity solvents and mobile phases. 3. Ensure all glassware and sample vials are clean. |
| Co-eluting Endogenous Components | 1. Optimize the chromatographic method (e.g., change the gradient, mobile phase composition, or column) to improve separation. 2. Enhance the sample cleanup procedure (e.g., use a more selective solid-phase extraction sorbent). |
| Metabolites or Degradation Products | 1. If possible, obtain reference standards for known metabolites and degradation products to confirm their retention times. 2. Adjust the sample handling and storage conditions to minimize degradation (e.g., control temperature and pH).[7][8] |
| Co-administered Drug | 1. Review the subject's medication history. 2. If a potential interfering drug is identified, obtain its reference standard and analyze it to determine its chromatographic behavior under your assay conditions. |
Issue 2: Poor Peak Shape or Tailing
| Possible Cause | Troubleshooting Step |
| Column Degradation | 1. Flush the column with a strong solvent. 2. If the problem persists, replace the column. |
| Inappropriate Mobile Phase pH | 1. Adjust the pH of the mobile phase to ensure Irbesartan is in a single ionic state. |
| Sample Overload | 1. Dilute the sample and re-inject. |
Issue 3: Low Recovery
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | 1. Optimize the sample preparation method (e.g., change the extraction solvent or pH). 2. Ensure complete evaporation of the extraction solvent and proper reconstitution. |
| Analyte Instability | 1. Investigate the stability of Irbesartan under the sample processing and storage conditions.[7][10] |
| Matrix Effects (Ion Suppression) | 1. Evaluate the matrix effect by comparing the response of the analyte in a clean solution versus a post-extraction spiked matrix sample. 2. Improve sample cleanup to remove interfering matrix components. |
Quantitative Data
The following table summarizes typical validation parameters for a validated LC-MS/MS method for the simultaneous estimation of Irbesartan and Hydrochlorothiazide in human plasma. These values indicate the method's robustness against potential interferences.
| Parameter | Irbesartan | Hydrochlorothiazide | Reference |
| Linearity Range (ng/mL) | 10 - 5000 | 1 - 500 | [10] |
| Intra-day Precision (%CV) | < 15% | < 15% | [10] |
| Inter-day Precision (%CV) | < 15% | < 15% | [10] |
| Accuracy | Within ±15% | Within ±15% | [10] |
| Recovery (%) | 59.2 - 67.5 | 35.9 - 39.1 | [10] |
| Matrix Effect (%CV of Normalized Matrix Effect) | < 15% | < 15% | [10][12] |
Experimental Protocols
Key Experiment: LC-MS/MS Bioanalysis of Irbesartan in Human Plasma
This protocol is a generalized example based on published methods.[10][11]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma in a centrifuge tube, add 25 µL of internal standard working solution (e.g., Irbesartan-d4).
-
Vortex for 30 seconds.
-
Add 100 µL of a buffering agent (e.g., 0.1 M sodium carbonate).
-
Add 3 mL of extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Vortex and transfer to an autosampler vial for injection.
2. Chromatographic Conditions
-
HPLC System: A system capable of delivering a stable flow rate.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 50 mm, 5 µm).
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous solution with a pH modifier (e.g., 0.1% formic acid). The exact ratio should be optimized for best separation.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 40°C).
-
Injection Volume: 5 - 20 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), typically in positive or negative ion mode depending on the mobile phase. For Irbesartan with a formic acid mobile phase, positive ion mode is common.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Irbesartan: e.g., m/z 429.2 -> 207.1
-
Irbesartan-d4 (IS): e.g., m/z 433.2 -> 207.1 (Note: The exact m/z values may vary slightly depending on the instrument and conditions.)
-
Visualizations
Caption: Experimental workflow for the bioanalysis of Irbesartan.
Caption: Troubleshooting logic for unexpected peaks in Irbesartan bioanalysis.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. eijppr.com [eijppr.com]
- 3. 8 Irbesartan Interactions You Should Know About - GoodRx [goodrx.com]
- 4. Taking irbesartan with other medicines and herbal supplements - NHS [nhs.uk]
- 5. Drug interactions with irbesartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biotransformation of irbesartan in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. akjournals.com [akjournals.com]
- 8. Degradation study of irbesartan: Isolation and structural elucidation of novel degradants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A validated stability-indicating liquid chromatographic method for determination of process related impurities and degradation behavior of Irbesartan in solid oral dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpcbs.com [ijpcbs.com]
- 11. jocpr.com [jocpr.com]
- 12. researchgate.net [researchgate.net]
Impact of mobile phase composition on Irbesartan retention time
Welcome to the technical support center for the chromatographic analysis of Irbesartan (B333). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues related to the impact of mobile phase composition on Irbesartan's retention time.
Frequently Asked Questions (FAQs)
Q1: What are the most common mobile phase compositions for Irbesartan analysis using reversed-phase HPLC?
A1: The most common mobile phases for Irbesartan analysis are combinations of an aqueous buffer and an organic modifier. C18 columns are typically the preferred stationary phase due to the non-polar nature of Irbesartan.[1]
-
Organic Modifiers: Acetonitrile and methanol (B129727) are frequently used.[1][2][3][4]
-
Aqueous Buffers: Phosphate (B84403) buffers and ammonium (B1175870) acetate (B1210297) buffers are commonly employed to control the pH and improve peak shape.[1][5][6]
Commonly cited mobile phase ratios include:
-
Phosphate buffer (pH 3.5) and Acetonitrile (50:50 v/v).[6][7]
-
Ammonium acetate buffer (50mM, pH 5.5) and Acetonitrile (65:35 v/v).[5]
-
Methanol and Water (pH adjusted to 2.8 or 3.0) (80:20 v/v).[3][4]
-
Methanol, Acetonitrile, and 2% Ortho-Phosphoric Acid (OPA) (40:40:20 v/v/v).[2]
Q2: How does the pH of the mobile phase affect the retention time of Irbesartan?
A2: The pH of the mobile phase is a critical factor that significantly influences the retention time of Irbesartan.[8][9] Irbesartan has two pKa values (approximately 4.12 and 7.40), meaning its degree of ionization changes with the mobile phase pH.[9][10]
-
At a pH below its first pKa, Irbesartan is more protonated and may exhibit different retention characteristics compared to its state at a higher pH.
-
Inadequate buffering or fluctuations in pH can lead to shifts in retention time and poor peak shape, such as tailing.[11][12] It is crucial to use a buffer with a pH at least one unit away from the analyte's pKa for consistent results.
Q3: Why is my Irbesartan retention time suddenly shifting?
A3: A shifting retention time is a common issue in HPLC and can be attributed to several factors, primarily related to the mobile phase and the column's condition.[12][13]
-
Mobile Phase Preparation: Inaccurately prepared mobile phase, such as incorrect solvent ratios or buffer concentrations, is a primary cause.[11] Even the selective evaporation of a more volatile solvent from the mobile phase mixture can alter its composition and affect retention.[11][13]
-
pH Fluctuation: If the mobile phase is not adequately buffered, its pH can change over time (e.g., by absorbing atmospheric CO₂), altering the ionization state of Irbesartan and thus its retention time.[13]
-
Column Equilibration: Insufficient column equilibration time with the mobile phase before analysis can lead to drifting retention times, especially during the first few injections of a sequence.[14]
-
Temperature Changes: Fluctuations in the column temperature can cause retention time variability. Consistent temperature control is essential for reproducible results.[12][13]
Troubleshooting Guides
Issue 1: Shifting Irbesartan Retention Time
-
Symptom: The retention time for the Irbesartan peak is inconsistent between injections or batches.
-
Possible Causes & Solutions:
-
Check Mobile Phase Preparation: Prepare a fresh batch of mobile phase, ensuring accurate measurements of all components. Filter and thoroughly degas the new mobile phase before use.[12]
-
Verify System pH: Measure the pH of your aqueous buffer to ensure it is correct. If you are not using a buffer, consider adding one to stabilize the ionization state of Irbesartan.[11]
-
Ensure Proper Equilibration: Before starting your analytical run, equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[7]
-
Control Temperature: Use a column oven to maintain a constant and consistent temperature throughout the analysis.[12]
-
Issue 2: Poor Irbesartan Peak Shape (Tailing or Fronting)
-
Symptom: The Irbesartan peak is asymmetrical, showing significant tailing or fronting.
-
Possible Causes & Solutions:
-
Secondary Silanol (B1196071) Interactions: Peak tailing is often caused by interactions between the analyte and acidic silanol groups on the silica-based stationary phase.[11]
-
Solution: Adjust the mobile phase pH. Operating at a lower pH (e.g., pH 3-4) can suppress the ionization of silanol groups.
-
Solution: Increase the buffer concentration in the mobile phase. A higher buffer concentration (e.g., 25-50 mM) can help mask the residual silanol sites.[11]
-
-
Sample Solvent Incompatibility: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion, including fronting.[14]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[14] If a stronger solvent must be used for solubility, minimize the injection volume.
-
-
Column Overload: Injecting too much sample mass onto the column can lead to peak fronting.
-
Solution: Reduce the concentration of the sample or decrease the injection volume.
-
-
Data on Mobile Phase Composition and Retention Time
The following tables summarize data from various validated HPLC methods, illustrating the impact of mobile phase composition on Irbesartan's retention time.
Table 1: Effect of Organic Modifier and Buffer Composition
| Organic Modifier | Aqueous Phase | Ratio (v/v) | Retention Time (min) | Reference |
| Acetonitrile | 50mM Ammonium Acetate (pH 5.5) | 35:65 | ~18.0 (for multiple analytes) | [5] |
| Acetonitrile | Phosphate Buffer | 45:55 | ~7.0 | [1] |
| Acetonitrile | Water | 50:50 | Not Specified | [1] |
| Acetonitrile | Phosphate Buffer (pH 3.5) | 50:50 | 1.50 | [6][7] |
| Methanol & Acetonitrile | 2% Ortho-Phosphoric Acid | 40:40:20 | 4.56 | [2] |
| Methanol | Water (pH 3.0) | 80:20 | 3.26 | [3] |
| Methanol | Water (pH 2.8) | 80:20 | 3.30 | [4] |
Table 2: Impact of Minor Mobile Phase Variations (Robustness Study)
| Parameter Variation | Adjusted Value | Resultant Retention Time (min) | Reference |
| Flow Rate | |||
| Baseline | 1.0 mL/min | 1.50 | [7] |
| Increase | 1.5 mL/min | 1.45 | [6] |
| Acetonitrile % | |||
| Baseline | 50% | 1.50 | [7] |
| Increase | 52% | 1.51 | [7] |
| Decrease | 48% | 1.48 | [7] |
Experimental Protocols
Protocol 1: RP-HPLC Method for Irbesartan Quantification
This protocol is a representative example based on common parameters found in the literature.[6][7]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
Aqueous Phase (A): Phosphate buffer, pH adjusted to 3.5 with ortho-phosphoric acid.
-
Organic Phase (B): Acetonitrile (HPLC Grade).
-
Composition: A:B (50:50 v/v), isocratic elution.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240 nm.
-
Column Temperature: Ambient or controlled at 25°C.
-
Injection Volume: 20 µL.
-
Procedure:
-
Prepare the mobile phase by mixing equal volumes of the phosphate buffer and acetonitrile.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas for 15 minutes using an ultrasonicator.
-
Equilibrate the HPLC column with the mobile phase for at least 30 minutes at the specified flow rate or until a stable baseline is observed.
-
Prepare Irbesartan standard and sample solutions in the mobile phase.
-
Inject the solutions and record the chromatograms. The retention time for Irbesartan should be approximately 1.5 minutes under these conditions.[6]
-
Visualizations
Caption: Troubleshooting workflow for Irbesartan retention time shifts.
Caption: Impact of mobile phase parameters on Irbesartan retention.
References
- 1. RP-HPLC method development for estimating irbesartan in tablets. [wisdomlib.org]
- 2. pharmacophorejournal.com [pharmacophorejournal.com]
- 3. jetir.org [jetir.org]
- 4. researchgate.net [researchgate.net]
- 5. jpsionline.com [jpsionline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous Analysis of Irbesartan and Hydrochlorothiazide: An Improved HPLC Method with the Aid of a Chemometric Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsm.com [ijpsm.com]
- 11. hplc.eu [hplc.eu]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. Factors Impacting Chromatography Retention Time | Separation Science [sepscience.com]
Validation & Comparative
Comparison of different internal standards for Irbesartan analysis
An Objective Comparison of Performance for Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Irbesartan, an angiotensin II receptor blocker widely used in the treatment of hypertension, is critical in both clinical and research settings. The choice of an appropriate internal standard (IS) is paramount for achieving reliable and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. An ideal internal standard should mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby compensating for variations and ensuring analytical accuracy.
This guide provides a detailed comparison of commonly used internal standards for Irbesartan analysis: deuterated Irbesartan (a stable isotope-labeled standard), Losartan, and Telmisartan (structural analogs). The performance of these internal standards is evaluated based on key validation parameters from various studies, offering a comprehensive resource for selecting the most suitable IS for your analytical needs.
Performance Comparison of Internal Standards
The selection of an internal standard is a critical step in method development for the quantitative analysis of Irbesartan. The ideal IS should have similar physicochemical properties to the analyte, co-elute without interfering with the analyte peak, and be stable throughout the analytical process. The following tables summarize the performance of deuterated Irbesartan, Losartan, and Telmisartan as internal standards for Irbesartan analysis based on published literature.
Table 1: Comparison of Linearity and Lower Limit of Quantification (LLOQ)
| Internal Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Irbesartan-d4 | 50.0 - 9982 | 50.0 | [1] |
| Losartan | 5 - 3000 | 5 | [2] |
| Telmisartan | 2.0 - 5000 | 2.0 | [3] |
Table 2: Comparison of Precision and Accuracy
| Internal Standard | Precision (%RSD) | Accuracy (%RE) | Reference |
| Irbesartan-d4 | Not explicitly stated, but met US FDA guidelines | Met US FDA guidelines | [1] |
| Losartan | < 12% (Intra- and Inter-day) | Within ±15% of nominal values | [2] |
| Telmisartan | < 8.3% (Intra- and Inter-day) | Within ± 4.1% | [3] |
Table 3: Comparison of Recovery
| Internal Standard | Analyte Recovery (%) | IS Recovery (%) | Reference |
| Irbesartan-d4 | Not explicitly stated | Not explicitly stated | [1] |
| Losartan | Not explicitly stated | Not explicitly stated | [2] |
| Telmisartan | 90.9 | 90.4 | [3] |
Mechanism of Action: The Renin-Angiotensin-Aldosterone System
Irbesartan exerts its therapeutic effect by blocking the action of angiotensin II, a key hormone in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance.[4][5][6] Understanding this pathway is crucial for researchers in drug development and clinical analysis.
Figure 1: The Renin-Angiotensin-Aldosterone System and the site of action of Irbesartan.
Experimental Workflow for Irbesartan Analysis
The quantitative analysis of Irbesartan in biological matrices typically involves sample preparation, liquid chromatographic separation, and mass spectrometric detection. The following diagram illustrates a general experimental workflow.
Figure 2: A generalized experimental workflow for the LC-MS/MS analysis of Irbesartan.
Detailed Experimental Protocols
The following are representative experimental protocols for the analysis of Irbesartan using different internal standards, compiled from published methods.
Method 1: Using Telmisartan as Internal Standard[3]
-
Sample Preparation:
-
To 50 µL of plasma, add the internal standard solution.
-
Perform protein precipitation with acetonitrile.
-
Centrifuge and collect the supernatant for analysis.
-
-
Liquid Chromatography:
-
Column: Zorbax SB C18
-
Mobile Phase: Acetonitrile:Water:Formic Acid (90:10:0.25, v/v/v)
-
Flow Rate: Not specified
-
Temperature: Not specified
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Irbesartan: m/z 429 → 207
-
Telmisartan: m/z 515 → 276
-
-
Method 2: Using Losartan as Internal Standard[2]
-
Sample Preparation:
-
Perform protein precipitation of plasma samples with acetonitrile.
-
-
Liquid Chromatography:
-
Column: Acquity U-HPLC BEH C18
-
Mobile Phase: Not specified
-
Flow Rate: Not specified
-
Temperature: Not specified
-
-
Mass Spectrometry:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions:
-
Irbesartan: m/z 427.2 → 206.9
-
Losartan is used as the internal standard, but its transition is not specified for this analysis.
-
-
Method 3: Using Irbesartan-d4 as Internal Standard[1]
-
Sample Preparation:
-
Perform Solid Phase Extraction (SPE) of plasma samples.
-
-
Liquid Chromatography:
-
Column: C18
-
Mobile Phase: Methanol:0.2% Formic Acid (85:15, v/v)
-
Flow Rate: 0.70 mL/min
-
Temperature: Not specified
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Irbesartan: Not explicitly stated
-
Irbesartan-d4: Not explicitly stated
-
-
Conclusion
The choice of an internal standard for Irbesartan analysis significantly impacts the reliability and accuracy of the results.
-
Deuterated Irbesartan (e.g., Irbesartan-d4) is generally considered the gold standard. As a stable isotope-labeled internal standard, its physicochemical properties are nearly identical to Irbesartan, ensuring it effectively compensates for matrix effects and variations in sample processing and instrument response.
-
Telmisartan has demonstrated excellent performance as a structural analog internal standard, with good linearity, precision, accuracy, and recovery reported in the literature. Its different chemical structure may lead to slight variations in chromatographic behavior and ionization efficiency compared to Irbesartan.
-
Losartan is another viable structural analog internal standard. While detailed performance metrics are less consistently reported in direct comparison, it has been successfully used in validated methods.
For the highest level of accuracy and to minimize potential analytical variability, a stable isotope-labeled internal standard like deuterated Irbesartan is recommended. However, when a deuterated standard is not available or cost-prohibitive, both Telmisartan and Losartan have proven to be effective alternatives, with the choice potentially depending on the specific matrix and analytical conditions of the study. Researchers should carefully validate their chosen internal standard to ensure it meets the required performance criteria for their specific application.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparing Angiotensin II Receptor Blockers on Benefits Beyond Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 5. ClinPGx [clinpgx.org]
- 6. teachmephysiology.com [teachmephysiology.com]
A Comparative Pharmacokinetic Study of Generic vs. Branded Irbesartan: A Guide for Researchers
This guide provides a comprehensive comparison of the pharmacokinetic profiles of generic and innovator formulations of Irbesartan (B333), an angiotensin II receptor blocker widely used in the treatment of hypertension. The following sections present a detailed analysis of bioequivalence studies, experimental protocols, and the pharmacological pathway of Irbesartan, offering valuable insights for researchers, scientists, and professionals in drug development.
Pharmacokinetic Data Summary
The bioequivalence of generic and branded Irbesartan has been established in multiple studies, demonstrating comparable pharmacokinetic parameters. The data presented in Table 1 summarizes the key pharmacokinetic metrics from a representative bioequivalence study of a 300 mg dose of Irbesartan in healthy volunteers.[1]
Table 1: Comparative Pharmacokinetic Parameters of Generic (Test) vs. Branded (Reference) Irbesartan (300 mg)
| Parameter | Test Formulation (Generic) | Reference Formulation (Branded) | 90% Confidence Interval |
| Cmax (ng/mL) | 3,324.93 ± 1,288.19 | 3,300.21 ± 1,659.86 | 94.86% - 113.39% |
| AUC0-t (ng·h/mL) | 15,304.65 | 15,389.21 | 86.27% - 100.08% |
| AUC0-inf (ng·h/mL) | 15,638.90 | 15,730.34 | 86.11% - 100.03% |
| Tmax (h) | 1.77 ± 0.91 | 1.40 ± 0.97 | Not Applicable |
| t1/2 (h) | 7.35 | 8.09 | Not Applicable |
Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; Tmax: Time to reach maximum plasma concentration; t1/2: Elimination half-life. Data are presented as mean ± standard deviation where applicable.
The 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-inf for the test to reference product fall within the regulatory acceptance range of 80-125%, confirming the bioequivalence of the two formulations.[1][2][3]
Experimental Protocols
The following is a detailed methodology for a typical single-dose, randomized, two-way crossover bioequivalence study of Irbesartan, synthesized from various published studies.[1][2]
1. Study Design: An open-label, randomized, two-period, two-sequence, single-dose, crossover study with a washout period of at least 7 days is recommended.[2]
2. Study Population: Healthy adult volunteers, typically between 18 and 55 years of age, are recruited.[1][4] Subjects undergo a comprehensive medical screening to ensure they meet the inclusion and exclusion criteria.
3. Drug Administration: After an overnight fast, subjects receive a single oral dose of either the test (generic) or reference (branded) Irbesartan tablet (e.g., 300 mg) with a standardized volume of water.[1] Food is typically withheld for a specified period post-dosing.
4. Blood Sampling: Blood samples are collected in tubes containing an appropriate anticoagulant at pre-determined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).[1] Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
5. Analytical Method: The concentration of Irbesartan in plasma samples is determined using a validated high-performance liquid chromatography (HPLC) with fluorescence detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][5][6][7] The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.[8][9][10]
6. Pharmacokinetic and Statistical Analysis: The primary pharmacokinetic parameters (Cmax, AUC0-t, and AUC0-inf) are calculated from the plasma concentration-time data using non-compartmental methods. These parameters are then log-transformed and analyzed using an analysis of variance (ANOVA) to assess the bioequivalence between the test and reference products.[1]
Visualizations
Experimental Workflow for a Comparative Pharmacokinetic Study
Caption: Workflow of a typical crossover bioequivalence study.
Signaling Pathway of Irbesartan
Caption: Irbesartan's mechanism of action in the RAAS pathway.
Irbesartan exerts its therapeutic effect by selectively blocking the angiotensin II type 1 (AT1) receptor.[][12][13] This prevents angiotensin II from binding to the receptor, thereby inhibiting its potent vasoconstrictor effects and reducing the secretion of aldosterone.[][12] The ultimate result is a decrease in blood pressure.[12] Clinical studies have demonstrated that both generic and branded irbesartan are effective in reducing blood pressure in a dose-dependent manner.[14][15][16][17]
References
- 1. Pharmacokinetics and bioequivalence study of irbesartan tablets after a single oral dose of 300 mg in healthy Thai volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioequivalence study of two oral formulations of irbesartan 300 mg in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioequivalence studies for 2 different strengths of irbesartan/hydrochlorothiazide combination in healthy volunteers: 300/25 mg and 300/12.5 mg film-coated tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. Simultaneous determination of irbesartan and hydrochlorothiazide in human plasma by ultra high performance liquid chromatography tandem mass spectrometry and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. advisory.avalerehealth.com [advisory.avalerehealth.com]
- 9. Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application | FDA [fda.gov]
- 10. FDA refreshes bioequivalence guidance for generic drugs | RAPS [raps.org]
- 12. What is the mechanism of Irbesartan? [synapse.patsnap.com]
- 13. Irbesartan - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 14. dovepress.com [dovepress.com]
- 15. Irbesartan. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use in the management of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of efficacy and safety between two different irbesartan, generic vs branded, in the treatment of Korean patients with mild-to-moderate hypertension: an 8-week, multicenter, randomized, open-label, Phase IV clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison of efficacy and safety between two different irbesartan, generic vs branded, in the treatment of Korean patients with mild-to-moderate hypertension: an 8-week, multicenter, randomized, open-label, Phase IV clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of Irbesartan Quantification Results: A Performance Evaluation Guide
This guide provides a comparative analysis of hypothetical inter-laboratory results for the quantification of Irbesartan. The objective is to offer researchers, scientists, and drug development professionals a clear overview of expected analytical variability and performance across different laboratories using a standardized method. The data presented herein is simulated based on established analytical methodologies for Irbesartan quantification.
Hypothetical Inter-laboratory Study Overview
A hypothetical inter-laboratory study was designed to assess the proficiency of five independent laboratories in quantifying Irbesartan in a standardized pharmaceutical preparation. Each laboratory received a set of identical samples containing a known concentration of Irbesartan (150 mg/tablet) and was instructed to perform the analysis according to a specified High-Performance Liquid Chromatography (HPLC-UV) protocol. The study aimed to evaluate the accuracy and precision of each laboratory's measurements.
Quantitative Data Summary
The following table summarizes the quantitative results obtained from the five participating laboratories. Each laboratory analyzed five replicates of the standardized Irbesartan sample.
| Laboratory | Replicate 1 (mg/tablet) | Replicate 2 (mg/tablet) | Replicate 3 (mg/tablet) | Replicate 4 (mg/tablet) | Replicate 5 (mg/tablet) | Mean (mg/tablet) | Standard Deviation (SD) | Relative Standard Deviation (RSD) (%) | Accuracy (% Recovery) |
| Lab A | 149.5 | 150.2 | 148.9 | 150.5 | 149.8 | 149.78 | 0.64 | 0.43 | 99.85 |
| Lab B | 151.2 | 150.8 | 151.5 | 150.9 | 151.1 | 151.10 | 0.27 | 0.18 | 100.73 |
| Lab C | 147.8 | 148.2 | 147.5 | 148.5 | 147.9 | 147.98 | 0.38 | 0.26 | 98.65 |
| Lab D | 152.1 | 151.8 | 152.5 | 152.3 | 151.9 | 152.12 | 0.29 | 0.19 | 101.41 |
| Lab E | 149.9 | 150.1 | 149.7 | 150.3 | 149.5 | 149.90 | 0.32 | 0.21 | 99.93 |
True Concentration: 150 mg/tablet
Experimental Protocol: HPLC-UV Method for Irbesartan Quantification
This section details the standardized protocol provided to each participating laboratory for the quantification of Irbesartan.
3.1. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
3.2. Reagents and Materials
-
Irbesartan reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
Sample tablets (provided by the study coordinator)
3.3. Chromatographic Conditions
-
Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
3.4. Standard Solution Preparation
-
Accurately weigh about 25 mg of Irbesartan reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with methanol to obtain a stock solution of 1 mg/mL.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 to 200 µg/mL.
3.5. Sample Preparation
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 25 mg of Irbesartan into a 25 mL volumetric flask.
-
Add approximately 15 mL of methanol and sonicate for 15 minutes.
-
Dilute to volume with methanol and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter.
-
Dilute 1 mL of the filtered solution to 10 mL with the mobile phase.
3.6. Analysis
-
Inject the standard solutions to construct a calibration curve.
-
Inject the prepared sample solutions in replicate.
-
Calculate the concentration of Irbesartan in the samples using the calibration curve.
Workflow and Data Analysis Diagrams
The following diagrams illustrate the workflow of the inter-laboratory study and the logical relationship for data analysis.
Caption: Workflow of the Inter-laboratory Comparison Study.
Caption: Data Analysis Logic for Performance Evaluation.
A Comparative Guide to the Bioanalytical Validation of Irbesartan in Human Plasma: UPLC-MS/MS vs. HPLC-Fluorescence
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is paramount. This guide provides a comprehensive comparison of two prominent analytical methods for the determination of Irbesartan (B333) in human plasma: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection. This report outlines their respective experimental protocols and presents a comparative analysis of their performance based on key validation parameters.
Executive Summary
Irbesartan is an angiotensin II receptor antagonist widely prescribed for the treatment of hypertension.[1][2] The monitoring of its plasma concentrations is crucial for pharmacokinetic and bioequivalence studies. While both UPLC-MS/MS and HPLC-Fluorescence methods are capable of quantifying Irbesartan, they differ significantly in terms of sensitivity, selectivity, and throughput. UPLC-MS/MS methods generally offer higher sensitivity and shorter run times, making them well-suited for high-throughput analysis.[3][4] Conversely, HPLC with fluorescence detection provides a reliable and more accessible alternative, albeit with potentially longer analysis times and higher limits of quantification.
Method Comparison: Performance Parameters
The following tables summarize the key validation parameters for representative UPLC-MS/MS and HPLC-Fluorescence methods for Irbesartan quantification in human plasma.
Table 1: UPLC-MS/MS Method Validation Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (ng/mL) | 2-500[3] | 5-3000[5] | 10-5000[2] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 2[3] | 5[5] | 10[2] |
| Intra-day Precision (%RSD) | < 9.91[3] | < 12 | < 15[2] |
| Inter-day Precision (%RSD) | < 9.91[3] | < 12 | < 15[2] |
| Intra-day Accuracy (%) | Not specified | Not specified | 95.33-99.00[2] |
| Inter-day Accuracy (%) | Not specified | Not specified | 95.33-99.00[2] |
| Recovery (%) | Not specified | Not specified | Not specified |
| Internal Standard | Telmisartan[3] | Losartan[5] | Irbesartan D4[2] |
Table 2: HPLC-Fluorescence Method Validation Parameters
| Parameter | Method 4 |
| Linearity Range (ng/mL) | 10-5000[6] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 10[6] |
| Precision (%CV) | < 8.48[6] |
| Accuracy (%) | > 94.4[6] |
| Recovery (%) | 98.4[6] |
| Internal Standard | Losartan[6] |
Experimental Protocols
UPLC-MS/MS Method (Representative Protocol)
This protocol is a composite representation based on several published methods.[2][3][4][5]
1. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of human plasma, add 200 µL of acetonitrile (B52724) (or a mixture of methanol (B129727) and acetonitrile) containing the internal standard (e.g., Telmisartan, Losartan, or Irbesartan D4).[3][5]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a clean tube and inject a small volume (e.g., 5 µL) into the UPLC-MS/MS system.[4]
2. Liquid Chromatography:
-
Column: Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent.[3][4]
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate (B1210297) or 0.1% formic acid).[2][3]
-
Column Temperature: 40 °C.[7]
3. Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in negative ion mode.[3][5]
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
HPLC-Fluorescence Method (Representative Protocol)
This protocol is based on a published method.[6]
1. Sample Preparation (Deproteinization):
-
To a 0.1 mL plasma sample, add 0.4 mL of acetonitrile containing the internal standard (Losartan).[6]
-
Vortex the mixture.
-
Centrifuge to pellet the precipitated proteins.
-
Inject the supernatant into the HPLC system.
2. Liquid Chromatography:
-
Column: Zorbax Xclipse XDB C18 (150 x 4.6 mm, 5 µm).[6]
-
Mobile Phase: Isocratic mixture of acetonitrile and 0.1% formic acid (37:63, v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 40 °C.[6]
3. Fluorescence Detection:
Visualizing the Workflow and Method Comparison
To better illustrate the experimental process and the comparative logic, the following diagrams are provided.
Caption: UPLC-MS/MS experimental workflow for Irbesartan analysis in plasma.
Caption: Comparison of UPLC-MS/MS and HPLC-Fluorescence methods.
References
- 1. ijpsm.com [ijpsm.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. New ultra-performance liquid chromatography-tandem mass spectrometry method for the determination of irbesartan in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. new-uplc-ms-ms-method-for-simultaneous-determination-of-irbesartan-and-hydrochlorthiazide-in-human-plasma - Ask this paper | Bohrium [bohrium.com]
- 5. Simultaneous determination of irbesartan and hydrochlorothiazide in human plasma by ultra high performance liquid chromatography tandem mass spectrometry and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC determination of irbesartan in human plasma: its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
Evaluating the Robustness of Analytical Methods for Irbesartan: A Comparative Guide
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the robustness of High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry methods for the analysis of Irbesartan. The information is supported by a summary of experimental data and detailed methodologies to aid in the selection of a reliable analytical technique.
The robustness of an analytical method is a critical attribute, demonstrating its capacity to remain unaffected by small, deliberate variations in method parameters and providing an indication of its reliability during normal usage. For Irbesartan, an angiotensin II receptor antagonist used in the treatment of hypertension, ensuring the consistency and reliability of its quantification is paramount for quality control and regulatory compliance. This guide compares the two most prevalent analytical techniques, HPLC and UV-Visible Spectrophotometry, in the context of their robustness for Irbesartan analysis.
Comparative Analysis of Robustness
The robustness of an analytical method is evaluated by intentionally varying critical parameters and observing the effect on the analytical results. The following table summarizes key robustness parameters for HPLC and UV-Visible Spectrophotometry methods for Irbesartan, based on published validation studies. The results are typically evaluated based on the Relative Standard Deviation (%RSD) of the measurements, with a common acceptance criterion of not more than 2.0%.
| Parameter Varied | HPLC Method Performance | UV-Visible Spectrophotometry Performance |
| Mobile Phase Composition (e.g., ±2% variation in organic solvent ratio) | System suitability parameters such as retention time, peak area, and tailing factor should remain within acceptable limits (%RSD ≤ 2.0). | Not Applicable |
| pH of Mobile Phase Buffer (e.g., ±0.2 pH units) | Minimal impact on retention time and peak shape is expected (%RSD ≤ 2.0). | Not Applicable |
| Flow Rate (e.g., ±0.1 mL/min) | Changes will affect retention time, but the assay results should remain consistent (%RSD ≤ 2.0). | Not Applicable |
| Column Temperature (e.g., ±5°C) | May cause slight shifts in retention time, but should not significantly affect the quantification (%RSD ≤ 2.0). | Not Applicable |
| Detection Wavelength (e.g., ±2 nm) | The response (peak area) should not significantly change, demonstrating the method's stability against minor wavelength drifts (%RSD ≤ 2.0). | Absorbance values should remain consistent, with %RSD ≤ 2.0. |
| Different Analyst / Instrument | The method should yield comparable results when performed by different analysts on different instruments (%RSD ≤ 2.0). | Similar to HPLC, the method should be reproducible across different analysts and instruments (%RSD ≤ 2.0). |
Experimental Protocols for Robustness Testing
Detailed methodologies are crucial for the replication and verification of robustness studies. Below are generalized protocols for assessing the robustness of HPLC and UV-Visible Spectrophotometry methods for Irbesartan.
Protocol for HPLC Method Robustness
This protocol is designed to assess the stability of a reversed-phase HPLC method for Irbesartan.
1. Preparation of Standard Solution:
-
Accurately weigh and dissolve a suitable amount of Irbesartan reference standard in a volumetric flask using the mobile phase as the diluent to obtain a stock solution of known concentration (e.g., 100 µg/mL).
-
Further dilute the stock solution with the mobile phase to a working concentration (e.g., 20 µg/mL).
2. Standard Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A degassed mixture of a buffer solution (e.g., 0.03M potassium dihydrogen phosphate, pH adjusted to 3.0) and an organic solvent (e.g., acetonitrile) in a specified ratio (e.g., 85:15 v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detection at a specified wavelength (e.g., 275 nm).[1]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
3. Deliberate Variations in Method Parameters:
-
Flow Rate: Analyze the standard solution at flow rates of 0.9 mL/min and 1.1 mL/min.
-
Mobile Phase Composition: Alter the ratio of the buffer to the organic solvent by ±2% (e.g., 83:17 v/v and 87:13 v/v).
-
pH of the Mobile Phase Buffer: Adjust the pH of the buffer solution by ±0.2 units (e.g., pH 2.8 and pH 3.2).
-
Detection Wavelength: Set the detection wavelength to ±2 nm of the standard wavelength (e.g., 273 nm and 277 nm).
4. Data Evaluation:
-
For each condition, inject the standard solution in triplicate.
-
Record the retention time, peak area, and tailing factor.
-
Calculate the %RSD for these parameters and the assay value. The results should fall within the predefined acceptance criteria (typically %RSD ≤ 2.0).
Protocol for UV-Visible Spectrophotometry Method Robustness
This protocol evaluates the robustness of a UV spectrophotometric method for the quantification of Irbesartan.
1. Preparation of Standard Solution:
-
Prepare a stock solution of Irbesartan reference standard in a suitable solvent (e.g., 0.1% formic acid in water) at a concentration of 100 µg/mL.[2]
-
From the stock solution, prepare a working standard solution of a suitable concentration (e.g., 10 µg/mL).
2. Standard Spectrophotometric Conditions:
-
Solvent: 0.1% Formic acid in water.[2]
-
Analytical Wavelength (λmax): Determine the wavelength of maximum absorbance by scanning the standard solution over a suitable UV range (e.g., 200-400 nm). The reported λmax for Irbesartan in this solvent is approximately 220 nm.[2]
3. Deliberate Variations in Method Parameters:
-
Analytical Wavelength: Measure the absorbance of the standard solution at the determined λmax ± 2 nm.
-
Different Analyst: A second analyst should independently prepare the standard solutions and perform the absorbance measurements.
-
Different Instrument: If available, repeat the measurements on a different UV-Visible spectrophotometer.
4. Data Evaluation:
-
For each condition, record the absorbance of the working standard solution.
-
Calculate the assay value and the %RSD for the results obtained under the varied conditions. The %RSD should be within the acceptable limit (e.g., ≤ 2.0).
Visualizing the Robustness Evaluation Workflow
The following diagram illustrates the logical steps involved in conducting a robustness study for an analytical method.
Caption: A logical workflow for the evaluation of analytical method robustness.
References
Safety Operating Guide
Proper Disposal of Irbesartan-13C,d4 in a Laboratory Setting
The following guide provides essential safety and logistical information for the proper disposal of Irbesartan-13C,d4, ensuring the safety of laboratory personnel and compliance with environmental regulations. This procedure is intended for researchers, scientists, and drug development professionals.
I. Pre-Disposal Safety Precautions
Before handling this compound for disposal, it is crucial to be familiar with its toxicological properties. While not fully investigated, it is closely related to a pharmaceutical approved for human use.[1] Therefore, standard laboratory chemical handling procedures should be strictly followed.
Personal Protective Equipment (PPE):
All personnel handling this compound must use appropriate personal protective equipment.
| Protective Equipment | Specification | Rationale |
| Eye Protection | Safety glasses with side shields | To prevent eye contact with the chemical.[1] |
| Hand Protection | Compatible chemical-resistant gloves | To avoid skin absorption.[1] |
| Respiratory Protection | Dust mask | Recommended, especially for fine powders, to prevent inhalation.[1][2] |
| Protective Clothing | Laboratory coat | To protect skin and personal clothing from contamination.[1] |
Engineering Controls:
Work should be conducted in a well-ventilated area. A laboratory fume hood is highly recommended, particularly when handling fine powders, to minimize inhalation risks.[1][3]
II. Step-by-Step Disposal Procedure
Waste materials containing this compound must be disposed of in accordance with federal, state, and local environmental control regulations.[1] The following steps provide a general guideline for its disposal.
-
Segregation of Waste:
-
Isolate all waste materials containing this compound, including unused product, contaminated consumables (e.g., absorbent paper, gloves, vials), and solutions.
-
Do not mix with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.
-
-
Containment:
-
Spill Management:
-
In the event of a spill, first, remove all sources of ignition.[1]
-
Wearing the appropriate PPE, use absorbent paper to contain and collect the spilled material.[1]
-
If necessary, dampen the absorbent paper with a suitable solvent like water or alcohol to pick up any remaining traces.[1]
-
Transfer all contaminated materials into a designated, sealed waste container for disposal.[1][4]
-
Prevent the spilled material from entering drains.[4]
-
-
Final Disposal:
-
The contained waste should be disposed of as general laboratory solid waste through a licensed waste disposal specialist.[1]
-
Alternatively, the contents and container should be sent to an approved waste disposal plant.[2]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific procedures and to arrange for pickup by a certified waste management contractor.
-
III. Emergency Procedures
In case of accidental exposure, follow these first aid measures and seek immediate medical attention.
| Exposure Route | First Aid Measures |
| Ingestion | Call a doctor or poison control center immediately. Provide the specific ingredient name from the container.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult or stops, provide respiratory support and consult a doctor.[1][3] |
| Skin Contact | Wash the affected area with plenty of water. Remove contaminated clothing.[1] |
| Eye Contact | Flush the eyes with water for at least 5-15 minutes and seek medical attention.[1][3] |
IV. Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Irbesartan-13C,d4
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Irbesartan-13C,d4. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and maintaining a secure research environment. This guide is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The primary line of defense when handling this compound is the consistent and correct use of Personal Protective Equipment. As a potent pharmaceutical compound, minimizing exposure is paramount. The following table summarizes the required PPE.
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Glasses | Must be equipped with side shields to protect against splashes and airborne particles.[1][2] |
| Goggles | Recommended when there is a higher risk of splashing.[2][3] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are the minimum requirement. Consider double-gloving for added protection.[1][2] Gloves should be inspected before each use and disposed of after handling the compound or at the first sign of degradation. |
| Body Protection | Laboratory Coat | A full-length lab coat is mandatory to protect skin and clothing from potential contamination.[1][4] |
| Respiratory Protection | Dust Mask | A dust mask is recommended, particularly when handling the compound in its powdered form to prevent inhalation.[1] |
Operational Plan: Safe Handling Procedures
All handling of this compound, especially in its solid form, should occur within a designated containment area to minimize the risk of aerosolization and cross-contamination.
Experimental Workflow for Handling this compound:
Caption: A stepwise workflow for the safe handling of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.[5]
-
Gather all necessary equipment and reagents before commencing work.
-
Don the appropriate PPE as detailed in the table above.
-
-
Handling:
-
All manipulations of solid this compound must be performed within a laboratory fume hood to control dust and vapors.[1][5]
-
Use appropriate tools (e.g., spatulas, weighing paper) for transferring the powder. Minimize the creation of dust.
-
If preparing a solution, add the solvent to the solid slowly to avoid splashing.
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment that came into contact with the compound.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Spill Management Plan
In the event of a spill, a prompt and appropriate response is critical to prevent exposure and contamination.
Spill Response Logic:
Caption: Decision-making process for responding to a chemical spill.
Minor Spill Cleanup Protocol (for small, contained spills):
-
Alert Personnel: Immediately alert others in the vicinity.
-
Containment: If safe to do so, prevent the spread of the spill by using absorbent pads or other appropriate materials from a spill kit.
-
Cleanup:
-
For solid spills, carefully sweep or vacuum the material into a designated waste container. Avoid creating dust.
-
For liquid spills, cover with an inert absorbent material, allow it to fully absorb, and then collect it into a waste container.
-
-
Decontamination: Clean the spill area with an appropriate solvent or detergent solution, followed by water.
-
Disposal: Dispose of all cleanup materials as hazardous waste.
For major spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | Transfer to a clearly labeled hazardous waste container. Follow your institution's guidelines for chemical waste disposal. Incineration at an approved facility is often recommended.[6] |
| Contaminated Labware (e.g., pipette tips, vials) | Place in a designated, sealed hazardous waste bag or container. |
| Contaminated PPE (e.g., gloves, lab coat) | Remove carefully to avoid cross-contamination and place in a designated hazardous waste bag. |
Important Note on Isotope Labeling: this compound contains stable, non-radioactive isotopes (Carbon-13 and Deuterium). Therefore, no special precautions for radioactivity are required for its handling or disposal. The disposal procedures are dictated by the chemical properties of the Irbesartan molecule itself.[7][]
Emergency First Aid
In case of accidental exposure, immediate and appropriate first aid is essential.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1] |
By adhering to these safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
- 1. acs.org [acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Safety Containment And Analysis Of Highly Potent Compounds From Development To Commercialization [outsourcedpharma.com]
- 4. pharmtech.com [pharmtech.com]
- 5. escopharma.com [escopharma.com]
- 6. Isotope-labeled immunoassays without radiation waste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. moravek.com [moravek.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
